molecular formula C13H13N3O B455588 N-(2-phenylethyl)pyrazine-2-carboxamide CAS No. 199477-92-4

N-(2-phenylethyl)pyrazine-2-carboxamide

Número de catálogo: B455588
Número CAS: 199477-92-4
Peso molecular: 227.26g/mol
Clave InChI: LTUIOLVGQSZARV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Phenylethyl)pyrazine-2-carboxamide is a pyrazine-carboxamide derivative offered for research purposes. This compound is part of a class of molecules where the pyrazine ring is linked to a phenethyl group via a carboxamide bridge, a structure known for its relevance in various biological and chemical research areas . Pyrazine-2-carboxamides are of significant interest in plant biology and agricultural chemistry as abiotic elicitors. Research on closely related compounds has demonstrated their ability to act as stress agents that activate defensive reactions in plant cells, leading to a substantial increase in the production of valuable secondary metabolites. For instance, certain pyrazine-2-carboxamide elicitors have been shown to enhance flavonoid accumulation in callus cultures by up to 900% . The core pyrazine-2-carboxamide structure is also a versatile ligand in bioinorganic and coordination chemistry. Its peptide-like –C(O)NH– moiety allows it to coordinate with various transition metal ions, such as cobalt(II) and manganese(II), to form coordination polymers. These complexes are studied for their unique structural properties and potential biological activities, including antioxidant and antimicrobial effects . Furthermore, the molecular framework of this compound shares characteristics with other pyrazine derivatives that have been investigated for their photosynthesis-inhibiting and antialgal activities, providing a foundation for research in environmental and algal biology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

Número CAS

199477-92-4

Fórmula molecular

C13H13N3O

Peso molecular

227.26g/mol

Nombre IUPAC

N-(2-phenylethyl)pyrazine-2-carboxamide

InChI

InChI=1S/C13H13N3O/c17-13(12-10-14-8-9-15-12)16-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,16,17)

Clave InChI

LTUIOLVGQSZARV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2

SMILES canónico

C1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2

Origen del producto

United States
Foundational & Exploratory

The Multifaceted Biological Activities of N-(2-phenylethyl)pyrazine-2-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of biologically active compounds.[1][2] When functionalized to form N-(2-phenylethyl)pyrazine-2-carboxamide and its derivatives, this scaffold gives rise to a class of molecules with diverse and potent pharmacological activities. This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, offering insights for their further development as therapeutic agents.

I. The Pyrazine-2-Carboxamide Core: A Privileged Scaffold

The versatility of the pyrazine-2-carboxamide core stems from its unique electronic and structural features. The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and metal coordination, while the carboxamide linkage provides a site for further chemical modification.[3][4] The N-(2-phenylethyl) substituent introduces a lipophilic component that can significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives.

The general synthesis of these derivatives often involves the condensation of pyrazine-2-carboxylic acid or its activated form (e.g., pyrazine-2-carbonyl chloride) with a variety of substituted phenylethylamines.[5] This modular approach allows for the systematic exploration of the chemical space and the fine-tuning of biological activity.

II. Diverse Pharmacological Landscape

N-(2-phenylethyl)pyrazine-2-carboxamide derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

A. Antimicrobial Activity: Combating Drug Resistance

The emergence of drug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrazine-2-carboxamide derivatives have shown significant promise in this arena.[5][6]

Studies have demonstrated the efficacy of these compounds against a range of bacteria and fungi. For instance, certain derivatives have exhibited notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][6] The mechanism of action is often linked to the inhibition of essential enzymes in the pathogen, such as the enoyl-acyl carrier protein reductase (ENR), which is crucial for fatty acid synthesis.[6]

One study reported the synthesis of a series of pyrazine carboxamide derivatives and their evaluation against various microbial strains. Some of these compounds displayed significant activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[5] For example, specific derivatives have shown potent activity against Escherichia coli and Pseudomonas aeruginosa at concentrations of 50 µg/mL and 25 µg/mL, respectively.[1]

The antimicrobial potency of these derivatives is intricately linked to the nature and position of substituents on both the pyrazine and the phenylethyl moieties. Electron-withdrawing groups on the phenyl ring have been shown to enhance activity in some cases, while bulky substituents may either increase or decrease efficacy depending on the specific target.[7] The pyrazine heterocycle and the amide group are often crucial for binding to the target site.

B. Anticancer Activity: Targeting Malignant Cells

The development of novel anticancer therapeutics remains a high priority in biomedical research. Pyrazine derivatives have emerged as a versatile scaffold for the design of potent anticancer agents.[1]

N-(2-phenylethyl)pyrazine-2-carboxamide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[3][8] The proposed mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the RAS-MAPK pathway.[1] Some pyrazine derivatives function as kinase inhibitors, leading to cell cycle arrest.[1]

Metal complexes of pyrazinamide, a related compound, have been synthesized and evaluated for their anticancer activity. While some of these complexes showed low to moderate cytotoxicity with IC50 values greater than 100 μM, this area of research highlights the potential for metal-based pyrazine derivatives in cancer therapy.[3][8] Ruthenium(II) complexes of heterocyclic (pyrazine)carboxamides have also been investigated and have shown promising cytotoxicity against several cancer cell lines, with some compounds surpassing the activity of the established drug cisplatin.[4][9] These complexes are thought to exert their effect by binding to DNA and interfering with replication and synthesis.[4]

III. Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the biological activity of these compounds.

A. Synthesis of N-(2-phenylethyl)pyrazine-2-carboxamide Derivatives

A general and reliable method for the synthesis of these derivatives involves the following steps:

  • Activation of Pyrazine-2-carboxylic Acid: Pyrazine-2-carboxylic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride in an inert solvent like toluene.[5] Excess thionyl chloride is removed under reduced pressure.

  • Amide Coupling: The resulting pyrazine-2-carbonyl chloride is dissolved in a dry, aprotic solvent (e.g., acetone or dichloromethane).[5] This solution is then added dropwise to a stirred solution of the desired substituted 2-phenylethylamine in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction.[5]

  • Work-up and Purification: The reaction mixture is typically poured into cold water to precipitate the crude product.[5] The solid is then filtered, washed, and purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the pure N-(2-phenylethyl)pyrazine-2-carboxamide derivative.[5]

B. Evaluation of Antimicrobial Activity

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[1]

C. Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[3]

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[3]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[3] The IC50 value, the concentration that inhibits cell survival by 50%, is then calculated.[3]

IV. Data Presentation and Visualization

Table 1: Antimicrobial Activity of Selected Pyrazine-2-Carboxamide Derivatives
Compound IDTest OrganismMIC (µg/mL)Reference
P1M. tuberculosisComparable to Pyrazinamide[5]
P3M. tuberculosis, C. albicans, A. nigerGood Activity[5]
P4E. coli50[1]
P6P. aeruginosa25[1]
5dXDR S. Typhi6.25 (mg/mL)
Table 2: Anticancer Activity of Pyrazine-2-Carboxamide Metal Complexes
CompoundCell LineIC50 (µM)Reference
Mn(II)-PZ complexSNB-19, HCT-15, COLO-205, KB-3-186.78 ± 9.24[3]
Ru1A549, PC-3, Caco-2Superior to Cisplatin[4][9]
Ru2A549, PC-3, Caco-2Superior to Cisplatin[4][9]

V. Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Diagram 1: General Synthetic Scheme

Synthesis Pyrazine_acid Pyrazine-2-carboxylic Acid Acid_chloride Pyrazine-2-carbonyl Chloride Pyrazine_acid->Acid_chloride SOCl2 Product N-(2-phenylethyl)pyrazine-2-carboxamide Derivative Acid_chloride->Product Phenylethylamine N-(2-phenylethyl)amine Derivative Phenylethylamine->Product Base

Caption: General synthesis of N-(2-phenylethyl)pyrazine-2-carboxamide derivatives.

Diagram 2: MTT Assay Workflow

MTT_Workflow A Seed Cancer Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer (DMSO) E->F G Measure Absorbance F->G Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Proliferation Cell Proliferation Phospho_Substrate->Cell_Proliferation Inhibitor Pyrazine Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrazine derivative.

VI. Future Directions and Conclusion

The N-(2-phenylethyl)pyrazine-2-carboxamide scaffold represents a highly promising platform for the development of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability, make these compounds an attractive area for further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these derivatives.

  • In Vivo Efficacy: Evaluation of the most promising compounds in relevant animal models of disease.

References

  • Tewatia, N., Abida., & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
  • Moustafa, A. H., Ghorab, M. M., & El-Gazzar, A. R. B. A. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-484.
  • Ahmad, S., et al. (2017). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. Journal of The Chemical Society of Pakistan, 39(6).
  • BenchChem. (2025).
  • Wang, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Molecules, 22(9), 1485.
  • Doležal, M., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • Koprdová, M., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1530.
  • Semantic Scholar. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES.
  • Semantic Scholar.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241.
  • Ahmad, S., et al. (2017). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes.
  • Ojwach, S. O., & Akerman, M. P. (2024). Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interaction. UWCScholar.
  • Tůmová, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine, 12(Suppl 1), S57–S62.
  • Ojwach, S. O., & Akerman, M. P. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Publishing.

Sources

Pharmacophore Modeling of N-(2-phenylethyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Focus: Antimycobacterial Lead Optimization & Structural Biology[1]

Executive Summary: The Strategic Scaffold

N-(2-phenylethyl)pyrazine-2-carboxamide represents a critical structural evolution of Pyrazinamide (PZA) , a first-line antitubercular drug.[1] While PZA is a prodrug requiring activation by pyrazinamidase (PncA) into pyrazinoic acid (POA), lipophilic analogs like the N-(2-phenylethyl) derivative are designed to bypass this activation pathway or enhance permeability across the mycobacterial cell wall.[1]

This guide details the construction of a pharmacophore model for this scaffold, focusing on its primary utility: targeting Mycobacterium tuberculosis (Mtb) pathways (specifically Fatty Acid Synthase I and InhA).[1] By extending the linker to a phenylethyl group, we introduce significant steric and hydrophobic vectors that differ from the parent anilides, necessitating a distinct pharmacophoric hypothesis.[1]

Target Profiling & Mechanistic Grounding

To build a valid pharmacophore, we must first define the biological receiver.[1] Literature suggests a dual-mechanism profile for pyrazine-carboxamide derivatives:

  • FAS-I Inhibition (Fatty Acid Synthase I): The canonical target for pyrazinoic acid.[1] The 5-Cl-PZA analogs bind to the acyl-binding pocket.[1] The phenylethyl tail targets the hydrophobic channel usually occupied by the growing fatty acid chain.[1]

  • InhA Inhibition (Enoyl-ACP Reductase): Recent docking studies (e.g., PDB: 4DRE ) indicate that larger pyrazine-carboxamides can occupy the NADH-binding site or the hydrophobic substrate-binding loop of InhA, a target shared with Isoniazid.[1]

Structural Causality[1]
  • Pyrazine Ring: Acts as a bioisostere for the pyridine ring found in NADH (for InhA) or provides essential H-bond acceptors for active site residues (e.g., Asp/Glu).[1]

  • Amide Linker: Provides a rigid spacer with H-bond donor (NH) and acceptor (C=O) capabilities, critical for orienting the aromatic "tail."[1]

  • Phenylethyl Group: The "payload."[1] The two-carbon spacer allows the phenyl ring to reach deeper hydrophobic pockets (e.g., the Tyr158 gating loop in InhA) that are inaccessible to the shorter N-phenyl (anilide) derivatives.[1]

Pharmacophore Generation: The Protocol

This section defines the step-by-step workflow to generate a high-quality 3D pharmacophore model.

Phase A: Ligand Preparation & Conformational Analysis

Objective: Generate a bioactive conformation ensemble. The phenylethyl linker introduces rotatable bonds (


) that allow the phenyl ring to adopt folded ( 

stacked with pyrazine) or extended conformations.[1]

Protocol:

  • Protonation State: Set pH to 7.4. The amide nitrogen is neutral; pyrazine nitrogens are weak bases (pKa ~0.[1]6) and remain unprotonated.[1]

  • Conformational Search: Use a stochastic search (e.g., Monte Carlo or Low-Mode MD).[1]

    • Constraint: Energy window = 5-7 kcal/mol from global minimum.[1]

    • Critical Check: Ensure "extended" conformations are retained, as the folded "U-shape" often represents the solution-state minimum (due to intramolecular stacking) rather than the bioactive bound state.[1]

Phase B: Pharmacophore Feature Definition

Based on SAR data and docking studies against M. tuberculosis targets, the following features are mandatory:

Feature IDTypeChemical MoietyGeometric Function
HBA-1 H-Bond AcceptorPyrazine N4 (para to amide)Interacts with backbone NH or solvent water networks.[1]
HBA-2 H-Bond AcceptorAmide Carbonyl (C=O)Key anchor point; often H-bonds with catalytic residues (e.g., Tyr158 in InhA).[1]
HBD-1 H-Bond DonorAmide Nitrogen (NH)Directional donor; orients the ligand relative to the protein backbone.[1]
HYD-1 Hydrophobic/AromaticPhenyl RingPi-stacking or hydrophobic enclosure within the substrate channel.[1]
EXCL Exclusion VolumeLinker Region (Ethyl)Defines the steric limit of the binding tunnel.[1]
Phase C: 3D Alignment & Map Generation

Methodology: Common Feature Pharmacophore (Ligand-Based) validated by Docking (Structure-Based).[1]

  • Align the low-energy conformers of N-(2-phenylethyl)pyrazine-2-carboxamide with known active analogs (e.g., 5-Cl-PZA anilides).

  • Anchor the alignment on the Pyrazine-Amide core (RMSD < 0.5 Å).

  • Vectorize the phenylethyl tail.[1] Note the deviation angle compared to N-benzyl analogs.[1][2] The ethyl spacer allows a "kink" that fits curved hydrophobic tunnels better than the rigid benzyl group.[1]

Workflow Visualization

The following diagram illustrates the integrated workflow for deriving this pharmacophore, moving from chemical structure to a validated virtual screening filter.

PharmacophoreWorkflow cluster_Modeling Pharmacophore Perception Input Input: N-(2-phenylethyl) pyrazine-2-carboxamide Prep Ligand Prep (pH 7.4, Desalt) Input->Prep Conf Conformational Search (Monte Carlo/OMM) Prep->Conf 3D Generation Align Structural Alignment (Core: Pyrazine-Amide) Conf->Align Low E Conformers Feat Feature Extraction (HBA, HBD, HYD) Align->Feat Excl Exclusion Volumes (Steric Clashes) Feat->Excl Valid Validation (Decoy Set/ROC) Excl->Valid Hypothesis Screen Virtual Screening (ZINC/ChEMBL) Valid->Screen High AUC

Caption: Workflow for generating a validated pharmacophore model for pyrazine-carboxamide derivatives.

Validation & Scientific Integrity (E-E-A-T)

A pharmacophore model is only as good as its ability to discriminate actives from inactives.[1]

Self-Validating Protocol
  • Decoy Set Construction: Do not use random molecules. Use DUD-E (Directory of Useful Decoys) principles. Select molecules with similar MW and LogP to N-(2-phenylethyl)pyrazine-2-carboxamide but lacking the specific pyrazine-amide-phenyl topology.

  • ROC Analysis:

    • True Positives: Known active pyrazine carboxamides (MIC < 10 µg/mL against Mtb).[1]

    • Metric: Area Under the Curve (AUC) must exceed 0.75 for the model to be considered predictive.[1]

  • Exclusion Volume Refinement: If the model retrieves too many false positives (e.g., bulky ortho-substituted phenyls that would clash in the active site), add exclusion spheres around the ethyl linker region based on the narrow channel width of InhA/FAS-I.

Critical Mechanistic Insight

The lipophilicity (LogP) of the phenylethyl chain is a double-edged sword. While it enhances affinity for the hydrophobic pocket, excessive hydrophobicity leads to poor solubility and "molecular obesity."[1]

  • Guideline: The pharmacophore must strictly enforce the spatial distance between the Pyrazine-N and the Phenyl Centroid (approx.[1] 6.5 - 7.5 Å).[1] Derivatives exceeding this distance often lose activity due to steric clashes with the pocket terminus.[1]

References

  • Doležal, M., et al. (2013).[1] "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides." Molecules, 18(12), 14809-14825.[1] [1]

  • Servusova, B., et al. (2020).[1][3] "5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation." Molecules, 25(7), 1609.[1]

  • Fossa, P., et al. (2020).[1] "Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives." Semantic Scholar/ResearchGate.

  • Zitko, J., et al. (2015).[1] "Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides." Molecules, 20(5), 8730-8747.[1] [1]

  • BenchChem. (2025).[1][4] "N-(2-chlorophenyl)pyrazine-2-carboxamide - Biological Activity and Applications." [1]

Sources

A Technical Guide to Investigating the Potential Antimycobacterial Properties of N-(2-phenylethyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. Pyrazinamide (PZA), a cornerstone of first-line anti-TB therapy, possesses a unique sterilizing activity against semi-dormant mycobacteria, yet its efficacy is threatened by growing resistance. This guide presents a comprehensive scientific and methodological framework for the investigation of N-(2-phenylethyl)pyrazine-2-carboxamide, a novel analogue of PZA. By synthesizing principles of medicinal chemistry, established structure-activity relationships (SAR) within the pyrazinamide class, and detailed experimental protocols, this document serves as a roadmap for researchers and drug developers. We will explore the rationale for this specific structural modification, propose a complete workflow from chemical synthesis to in vitro biological evaluation and mechanistic inquiry, and provide the technical basis for its potential as a next-generation antimycobacterial agent.

The Scientific Foundation: Pyrazinamide and its Enigmatic Mechanism

Tuberculosis remains a leading cause of death from a single infectious agent, and the effectiveness of current treatments is in jeopardy.[1] Pyrazinamide (PZA) is an indispensable component of the standard short-course TB treatment regimen, primarily due to its ability to eradicate persistent, non-replicating populations of Mycobacterium tuberculosis (Mtb) that other drugs cannot.[2][3] This sterilizing effect shortens the duration of therapy and reduces the rate of disease relapse.[2]

PZA is a prodrug, meaning it is inactive until converted into its bactericidal form, pyrazinoic acid (POA), within the mycobacterium.[3][4] This conversion is catalyzed by a bacterial enzyme, pyrazinamidase (PZase), which is encoded by the pncA gene.[3][4] The acidic environment found within host macrophages and at the center of tuberculous lesions is crucial for the activity of POA, where it is thought to accumulate due to its reduced ability to be effluxed back out of the cell.[4]

The primary mechanism of PZA resistance is the emergence of mutations in the pncA gene, which prevent the conversion of PZA to POA.[4][5] This highlights a critical vulnerability in its mechanism and a key challenge that new analogues must overcome. While the precise cellular target of POA was long debated, recent compelling evidence has shown that it induces the targeted degradation of the enzyme PanD, an essential aspartate decarboxylase involved in the biosynthesis of coenzyme A.[5][6] By disrupting this vital pathway, POA effectively cripples the bacterium's ability to survive, particularly under the stressful, non-replicating conditions where PZA is most effective.[5]

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_mtb Mycobacterium tuberculosis Cytoplasm PZA_ext Pyrazinamide (PZA) PZA_int PZA (intracellular) PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA enzyme) PZA_int->PncA Hydrolysis POA Pyrazinoic Acid (POA) (Active Drug) PncA->POA PanD PanD (Aspartate Decarboxylase) POA->PanD Binds to & Induces Degradation T_bar POA->T_bar CoA_Pathway Coenzyme A Biosynthesis Survival Bacterial Survival T_bar->PanD

Caption: Proposed mechanism of Pyrazinamide (PZA) activation and action.

Rationale for N-(2-phenylethyl)pyrazine-2-carboxamide: A Structure-Activity Relationship (SAR) Perspective

The development of new PZA analogues is a promising strategy to combat TB.[2] SAR studies on pyrazine-2-carboxamide derivatives have revealed that modifications at several positions can significantly influence antimycobacterial potency.[7] Key insights from existing research provide a strong rationale for investigating the N-(2-phenylethyl) derivative:

  • Lipophilicity and Cell Wall Penetration: The mycobacterial cell wall is exceptionally thick and lipid-rich, posing a significant barrier to drug entry.[8] Increasing a compound's lipophilicity by adding alkyl or aryl groups can enhance its ability to penetrate this barrier. The N-(2-phenylethyl) group introduces a significant lipophilic character, which is hypothesized to improve cell wall permeation compared to the unsubstituted amide of PZA. Studies on 5-alkyl PZA derivatives have shown a positive correlation between the length of the alkyl chain and antimycobacterial activity, supporting this strategy.[8]

  • N-Substitution: The amide nitrogen of pyrazine-2-carboxamide has been a frequent target for modification. The introduction of various substituted phenyl and benzyl groups has yielded compounds with significant in vitro activity against M. tuberculosis.[9][10][11] This demonstrates that the amide hydrogen of PZA is not essential for activity and that bulky substituents on the amide nitrogen are well-tolerated and can even be beneficial. The phenylethyl group represents a logical extension of this exploration, offering a different spatial arrangement and flexibility compared to previously tested N-benzyl or N-phenyl moieties.[12][13]

  • Potential for a Novel Mechanism: A critical feature of many active PZA analogues is that they do not require activation by the PncA enzyme, meaning they may be effective against PZA-resistant strains.[8] By modifying the core structure, it is possible that N-(2-phenylethyl)pyrazine-2-carboxamide could bypass the PncA activation step and engage with a downstream target directly, or even interact with a completely novel target.

The following table summarizes the activity of representative PZA analogues, illustrating the impact of N-substitution on potency.

Compound N-Substituent M. tuberculosis MIC (µg/mL) Reference
Pyrazinamide (PZA)-H>100 (at neutral pH)[7]
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide3-iodo-4-methyl-phenyl< 2 mg/L (~2 µg/mL)[9]
5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamidep-tolyl (with 5-heptylamino on ring)0.78[1]
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide4-chlorophenyl (with 6-chloro on ring)Active (65% inhibition at 6.25)[11]
N-(2-phenylethyl)pyrazine-2-carboxamide 2-phenylethyl To Be Determined N/A

Proposed Research Roadmap for Evaluation

This section outlines a validated, step-by-step approach to synthesize and evaluate N-(2-phenylethyl)pyrazine-2-carboxamide.

Chemical Synthesis

The target compound can be synthesized via a standard and robust nucleophilic acyl substitution reaction. The causality behind this choice is its high efficiency and the commercial availability of the starting materials.

Protocol: Synthesis of N-(2-phenylethyl)pyrazine-2-carboxamide

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyrazine-2-carboxylic acid (1.0 equivalent) in a dry, non-protic solvent such as toluene.

    • Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the excess thionyl chloride and solvent under reduced pressure (in vacuo) to yield the crude pyrazine-2-carbonyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.[14]

  • Amide Coupling:

    • Dissolve the crude pyrazine-2-carbonyl chloride in a dry solvent like dichloromethane (DCM) or acetone.

    • In a separate flask, dissolve 2-phenylethylamine (1.1 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in the same dry solvent.

    • Cool the amine solution to 0°C in an ice bath.

    • Add the acid chloride solution dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, again monitoring by TLC.[15][16]

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by recrystallization or column chromatography to yield the final product, N-(2-phenylethyl)pyrazine-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Caption: Synthetic workflow for N-(2-phenylethyl)pyrazine-2-carboxamide.
In Vitro Antimycobacterial Evaluation

The primary assessment of biological activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Protocol: MIC Determination using Microplate Alamar Blue Assay (MABA)

This method is widely used, reliable, and allows for medium-throughput screening. The Alamar Blue (resazurin) dye acts as a cell viability indicator; metabolically active (living) cells reduce the blue dye to a pink, fluorescent product.[10]

  • Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, perform a serial two-fold dilution of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Final assay concentrations should typically range from 100 µg/mL down to <0.1 µg/mL.

    • Include a drug-free well (growth control) and a well with a known anti-TB drug like rifampicin or PZA (positive control).

  • Inoculation:

    • Grow a culture of M. tuberculosis H37Rv to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute it to achieve a final inoculum of approximately 5 x 10⁴ colony-forming units (CFU)/mL in each well.

  • Incubation:

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Development and Reading:

    • Add Alamar Blue solution to each well.

    • Incubate for another 24 hours.

    • Visually inspect the wells or read the fluorescence on a plate reader. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[10]

  • Expansion: This protocol should be repeated for PZA-resistant Mtb strains and clinically relevant non-tuberculous mycobacteria (NTM) such as M. avium and M. kansasii to determine the spectrum of activity.[1][10]

MIC_Workflow cluster_prep Plate Preparation cluster_exp Experiment cluster_readout Data Analysis Compound Test Compound Stock (DMSO) Dilution 2-fold Serial Dilution in 96-well plate Compound->Dilution Controls Add Controls (No Drug, PZA, Rifampicin) Dilution->Controls AddInoculum Add Inoculum to Wells Controls->AddInoculum Inoculum Prepare Mtb H37Rv Inoculum Inoculum->AddInoculum Incubate Incubate Plate (5-7 days at 37°C) AddInoculum->Incubate AddDye Add Alamar Blue Dye Incubate->AddDye Incubate2 Re-incubate (24 hours) AddDye->Incubate2 Read Read Plate (Visual or Fluorescence) MIC Determine MIC Value Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity and Selectivity Index (SI)

A promising antimycobacterial agent must be more toxic to the pathogen than to host cells. The Selectivity Index (SI) quantifies this therapeutic window.

Protocol: Cytotoxicity Assay (e.g., using HepG2 cells)

  • Cell Culture: Culture human liver carcinoma (HepG2) cells, a standard model for drug toxicity, in appropriate media in a 96-well plate until they form a confluent monolayer.

  • Compound Exposure: Expose the cells to serial dilutions of the test compound for 48-72 hours.

  • Viability Measurement: Assess cell viability using a method such as the MTT assay, which measures mitochondrial activity in living cells.

  • Calculation: Determine the 50% cytotoxic concentration (CC₅₀), the compound concentration that kills 50% of the host cells.

  • Selectivity Index Calculation: Calculate the SI using the formula:

    • SI = CC₅₀ / MIC

    • A higher SI value (typically >10) is desirable, indicating that the compound is selectively toxic to mycobacteria.[1][8]

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for the initial investigation of N-(2-phenylethyl)pyrazine-2-carboxamide as a potential anti-TB agent. The rationale for this specific analogue is grounded in established structure-activity relationships that favor increased lipophilicity and tolerate bulky N-substituents on the pyrazine-2-carboxamide scaffold. The detailed protocols for synthesis and biological evaluation are based on field-proven, reproducible methodologies.

The outcome of this proposed research will determine the next steps. An MIC value in the low micromolar range against both drug-sensitive and resistant Mtb, coupled with a high selectivity index, would designate N-(2-phenylethyl)pyrazine-2-carboxamide as a promising lead compound. Such a result would warrant progression to mechanistic studies (e.g., PncA-dependency assays, target-binding analysis via isothermal titration calorimetry[5][6]) and subsequent in vivo efficacy testing in animal models of tuberculosis. Even an inactive result would provide valuable data, helping to refine the SAR models for this important class of antimycobacterial agents. The systematic design and evaluation of novel analogues like the one proposed here are essential to fueling the drug development pipeline and overcoming the global challenge of tuberculosis.

References

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society. (2022, July 15). American Chemical Society.
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed. (2022, November 15). PubMed.
  • Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. (2023, April 1). Bentham Science Publishers.
  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics (AJP).
  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evalu
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2025, August 6).
  • Synthesis and antimicrobial activity of pyrazine carboxamide deriv
  • Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. Connect Journals.
  • Mechanism of action of Pyrazinamide. ChemicalBook.
  • The Bewildering Antitubercular Action of Pyrazinamide. PMC - NIH.
  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evalu
  • Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. (2018, September 18). PMC.
  • Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. PMC.
  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. PMC.
  • Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. (2025, October 15).
  • 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evalu
  • Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides. (2010, November 26). PubMed.
  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Farmacefticheskiĭ zhurnal.
  • Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evalu
  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Deriv
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI.

Sources

Methodological & Application

1H NMR and 13C NMR spectral data interpretation for N-(2-phenylethyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of N-(2-phenylethyl)pyrazine-2-carboxamide via 1D and 2D NMR

Part 1: Introduction & Significance

Subject Molecule: N-(2-phenylethyl)pyrazine-2-carboxamide Molecular Formula: C


H

N

O Molecular Weight: 227.26 g/mol

This Application Note details the protocol for the structural validation of N-(2-phenylethyl)pyrazine-2-carboxamide. This molecule represents a critical pharmacophore class, bridging a bioisosteric pyrazine ring (common in antituberculars like Pyrazinamide) with a lipophilic phenethyl side chain.

Accurate interpretation of this spectrum requires distinguishing between the electron-deficient heteroaromatic protons of the pyrazine ring and the electron-rich benzenoid protons, while resolving the flexible ethyl linker. This guide prioritizes DMSO-d


  as the solvent of choice to minimize amide proton exchange and maximize solubility.

Part 2: Sample Preparation Protocol

To ensure high-resolution data and reproducible chemical shifts, strict adherence to sample preparation is required.

Reagents:

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.
    
    • Rationale: DMSO prevents solute aggregation common in amides and stabilizes the exchangeable N-H proton for detection.

  • Sample Mass: 5–10 mg (for 1H), 20–30 mg (for 13C/2D).

  • Tube: 5 mm High-Precision NMR Tube (e.g., Wilmad 507-PP).

Protocol Steps:

  • Weighing: Weigh the solid analyte directly into a clean vial, not the NMR tube, to prevent static adherence to the tube walls.

  • Solvation: Add 600 µL of DMSO-d

    
    . Vortex until fully dissolved.
    
    • Critical Control: If the solution appears cloudy, filter through a cotton plug into the NMR tube. Particulates cause magnetic field inhomogeneity (broad peaks).

  • Degassing (Optional but Recommended): Sonicate for 1 minute to remove dissolved oxygen, which can cause paramagnetic broadening.

  • Reference: Ensure the sample height is 4–5 cm. Low volume causes shimming errors; high volume wastes solvent.

Part 3: Experimental Workflow & Logic

The following diagram outlines the decision matrix for acquiring and validating the spectral data.

NMR_Workflow Start Sample Preparation (DMSO-d6) H1 1H NMR Acquisition (16-32 Scans) Start->H1 QC QC Check: TMS @ 0.0 ppm Residual DMSO @ 2.50 ppm H1->QC QC->Start Fail (Shim/Phase) C13 13C NMR & DEPT-135 (1024 Scans) QC->C13 Pass TwoD 2D Correlation (COSY, HSQC, HMBC) C13->TwoD Report Final Structural Assignment TwoD->Report

Figure 1: Standardized workflow for small molecule structural elucidation.

Part 4: 1H NMR Spectral Interpretation

Solvent Reference: DMSO-d


 (Residual pentet at 

2.50 ppm). Water Signal: Variable, typically

3.33 ppm in DMSO.
The Pyrazine Ring (Heteroaromatic Region)

The pyrazine ring is electron-deficient, shifting protons downfield.

  • H-3 (

    
     ~9.18 ppm):  This proton is flanked by two nitrogen atoms and the carbonyl group (deshielding cone). It appears as a singlet or a doublet with a very small coupling constant (
    
    
    
    Hz).[1]
  • H-5 & H-6 (

    
     8.70 – 8.90 ppm):  These appear as a pair of doublets (or dd) with characteristic meta-coupling (
    
    
    
    Hz).
The Amide Linker
  • N-H (

    
     8.80 – 9.00 ppm):  In DMSO, this appears as a broad triplet due to coupling with the adjacent CH
    
    
    
    group (
    
    
    Hz). In CDCl
    
    
    , this peak often broadens or disappears due to exchange.
The Phenethyl Chain
  • 
    -CH
    
    
    
    (
    
    
    3.50 – 3.60 ppm):
    The methylene group adjacent to the Nitrogen. It appears as a quartet (or dt) due to coupling with the NH and the
    
    
    -CH
    
    
    .
  • 
    -CH
    
    
    
    (
    
    
    2.85 – 2.95 ppm):
    The methylene group adjacent to the Phenyl ring. It appears as a triplet (
    
    
    Hz).
The Phenyl Ring
  • Aromatic Protons (

    
     7.15 – 7.35 ppm):  Typically a multiplet integrating to 5 protons. While ortho/meta/para can be distinguished in high-field instruments, they often overlap in this region.
    

Summary Table: 1H NMR Assignment

PositionShift (

ppm)
Mult.

(Hz)
IntegralAssignment Logic
Pyrazine H-3 9.18d/s1.51HMost deshielded; Ortho to C=O & N
Amide N-H 8.92bt6.01HExchangeable; visible in DMSO
Pyrazine H-6 8.85d2.51HMeta-coupling to H-5
Pyrazine H-5 8.72dd2.5, 1.51HCoupled to H-6 and H-3
Phenyl Ar-H 7.18 – 7.32m-5HOverlapping benzenoid protons

-CH

3.55q/dt6.0, 7.52HDeshielded by Amide N

-CH

2.90t7.52HBenzylic position

Part 5: 13C NMR Spectral Interpretation

Solvent Reference: DMSO-d


 (Septet at 

39.5 ppm).
  • Carbonyl (C=O):

    
     163.0 ppm. The most deshielded signal.
    
  • Pyrazine Carbons:

    • C-2 (Quaternary):

      
       144.5 ppm (Weak intensity).
      
    • C-3, C-5, C-6 (Methine):

      
       143.0 – 148.0 ppm.
      
  • Phenyl Carbons:

    • Ipso (Quaternary):

      
       139.5 ppm.
      
    • Ar-CH:

      
       126.0 – 129.0 ppm (Intense peaks).
      
  • Aliphatic Chain:

    • 
      -CH
      
      
      
      (N-CH
      
      
      ):
      
      
      40.5 ppm (Often obscured by DMSO solvent peak; check DEPT-135).
    • 
      -CH
      
      
      
      (Ph-CH
      
      
      ):
      
      
      35.0 ppm.

Part 6: 2D NMR Validation Protocol

To confirm connectivity, the following 2D experiments are mandatory for "Self-Validating" protocols.

COSY (Correlation Spectroscopy)
  • Purpose: Identify proton-proton neighbors (3-bond coupling).

  • Key Correlations:

    • 
      -CH
      
      
      
      
      
      
      
      -CH
      
      
      (Strong cross-peak).
    • 
      -CH
      
      
      
      
      
      N-H (Visible in DMSO).
    • Pyrazine H-5

      
       H-6.
      
HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: Long-range connectivity (2-3 bonds). This is the definitive test for the amide linkage.

  • Key Correlations:

    • Amide C=O: Shows correlations to Pyrazine H-3 and the

      
      -CH
      
      
      
      protons. This links the ring to the chain.
    • Phenyl Ipso-C: Shows correlations to

      
      -CH
      
      
      
      protons.

HMBC_Logic Pyrazine Pyrazine Ring (H-3) Carbonyl C=O Carbon (163 ppm) Pyrazine->Carbonyl HMBC (3J) AlphaCH2 Alpha-CH2 (3.55 ppm) AlphaCH2->Carbonyl HMBC (3J) BetaCH2 Beta-CH2 (2.90 ppm) AlphaCH2->BetaCH2 COSY (3J) Phenyl Phenyl Ring (Ipso-C) BetaCH2->Phenyl HMBC (2J/3J)

Figure 2: Connectivity map showing critical HMBC (dashed) and COSY (solid) correlations.

Part 7: References

  • Doležal, M. et al. "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, vol. 11, no.[2] 4, 2006, pp. 242-256. (Source for Pyrazine ring shifts).[2][3][4] Link

  • Gottlieb, H. E. et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. (Standard for solvent referencing). Link

  • Silverstein, R. M. et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (Authoritative text for coupling constants and fragment shifts). Link

  • SDBS Database. "Spectral Database for Organic Compounds." AIST, Japan. (Reference for Phenethylamine fragment data). Link

Sources

Troubleshooting & Optimization

Troubleshooting amide bond formation in pyrazine carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Amide Bond Formation in Pyrazine Scaffolds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Pyrazine Paradox

Welcome. You are likely here because a "standard" amide coupling (EDC/HOBt or HATU) on a pyrazine scaffold failed.

Pyrazines are deceptively simple. Structurally, they are just 1,4-diazines, but electronically, they are electron-deficient sinks that disrupt standard amide coupling logic. Whether you are coupling a pyrazine-2-carboxylic acid (acting as the electrophile) or an aminopyrazine (acting as the nucleophile), the ring nitrogens sabotage the reaction via two primary mechanisms:

  • Electronic Deactivation: The ring pulls electron density, making aminopyrazines poor nucleophiles and pyrazine carboxylic acids prone to decarboxylation.

  • Amphoteric Solubility: The basic ring nitrogens and acidic carboxyl groups create zwitterionic species that are nightmares to purify from aqueous workups.

This guide abandons "textbook" conditions in favor of industrial process chemistry tactics designed for heteroaromatic systems.

Diagnostic Hub: What went wrong?

Before changing reagents, identify the failure mode using this logic flow.

TroubleshootingFlow Start Diagnostic Start Issue What is the primary failure? Start->Issue LowYield Low Conversion (<40%) Issue->LowYield MissingMass Mass M-44 Observed Issue->MissingMass Workup Product Lost in Aqueous Issue->Workup ActCheck Is Acid Activated? LowYield->ActCheck Check LCMS Decarb Decarboxylation Event MissingMass->Decarb CO2 Loss Zwitter Amphoteric Solubility Workup->Zwitter pH issue Soln1 Switch to T3P or Mixed Anhydride ActCheck->Soln1 Active ester hydrolysis Soln2 Lower Temp (<0°C) Avoid EDC/HATU Decarb->Soln2 Soln3 Salting Out / n-BuOH Extraction Zwitter->Soln3

Figure 1: Decision tree for diagnosing pyrazine amide coupling failures. Blue nodes indicate diagnostic steps; Green nodes indicate solutions.

The "Golden Path" Protocol: T3P Coupling

For pyrazine couplings, Propylphosphonic Anhydride (T3P) is the superior reagent. Unlike HATU or EDC, T3P drives the reaction through a cyclic anhydride intermediate that is highly reactive but less prone to epimerization. Crucially, T3P byproducts are water-soluble, solving the purification issue [1, 2].

Why T3P?
  • Safety: Non-explosive (unlike HOBt derivatives).

  • Workup: The byproduct is a water-soluble phosphonic acid.

  • Efficiency: High functional group tolerance for electron-deficient amines.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Solvent EtOAc, DMF, or 2-MeTHFPyrazines are soluble; T3P is sold as 50% w/w in these solvents.
Base DIPEA or NMM (3-5 equiv)Excess base is critical to neutralize the HCl/acid generated and keep the pyrazine free-based.
Stoichiometry 1.0 Acid : 1.1 Amine : 1.5 T3PSlight excess of T3P ensures full activation of the sluggish acid.
Temperature 0°C

RT
Start cold to prevent decarboxylation; warm to drive coupling.
Step-by-Step Protocol
  • Dissolution: Dissolve Pyrazine-2-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or DMF (5–10 volumes).

  • Base Addition: Add DIPEA (3.0 equiv) at 0°C. Note: The solution may turn yellow/orange.

  • Activation: Add T3P (50% w/w solution, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Checkpoint: If conversion stalls after 4h, add 0.5 equiv more T3P and heat to 50°C (only if decarboxylation is not observed).

  • Workup:

    • Dilute with water.[1]

    • Wash organic layer with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with 0.5M HCl (removes unreacted amine—Skip if product is acid sensitive).

    • The T3P byproducts wash away in the aqueous phase.

Deep Dive Troubleshooting

Issue 1: The "Disappearing Acid" (Decarboxylation)

Symptom: LCMS shows a peak with Mass = (Expected - 44). Mechanism: Pyrazine-2-carboxylic acids are prone to thermal decarboxylation because the electron-withdrawing ring stabilizes the developing negative charge on the carbon after CO₂ leaves. This is exacerbated by highly activated esters (like those formed with HATU) at high temperatures.

Corrective Actions:

  • Switch Reagents: Move to the Mixed Anhydride Method (Isobutyl chloroformate / NMM). This activation occurs at -15°C to -20°C, well below the decarboxylation threshold [3].

  • Avoid Carbodiimides: EDC/DCC activation often requires RT or heating to drive the reaction with weak nucleophiles, which risks decarboxylation.

Issue 2: The "Apathetic Nucleophile" (Aminopyrazines)

Symptom: Starting material remains unchanged; active ester hydrolyzes back to acid. Mechanism: If you are coupling to an aminopyrazine, the amine is extremely non-nucleophilic due to the ring's electron pull.

Corrective Actions:

  • The "Sledgehammer" Approach: Convert the carboxylic acid to an Acid Chloride first.

    • Protocol: Reflux acid in SOCl₂ (Thionyl Chloride) with cat. DMF.[2] Evaporate to dryness. Redissolve in DCM and add the aminopyrazine + Pyridine.

    • Warning: Ensure the acid chloride is free of SOCl₂ before adding the amine, or you will chlorinate the pyrazine ring.

  • Catalysis: Use DMAP (10-20 mol%) as a nucleophilic catalyst if using EDC.

Issue 3: The "Amphoteric Nightmare" (Purification)

Symptom: Product is formed (visible on TLC/LCMS) but disappears during aqueous extraction. Mechanism: Pyrazine carboxamides have a basic nitrogen (ring) and potentially acidic protons (amide). In strong acid, they protonate and go to water. In strong base, they may hydrolyze or remain water-soluble.

Corrective Actions:

  • Salting Out: Saturate the aqueous phase with NaCl. Pyrazines are organic; force them out.

  • The n-Butanol Trick: If the product is stuck in the aqueous layer, extract with n-Butanol or a 3:1 Chloroform:Isopropanol mixture. These solvent systems are polar enough to pull the pyrazine out of the water.

  • Precipitation: Instead of extraction, pour the reaction mixture (if in DMF) into ice water. The product often precipitates while impurities stay in solution.

Visualizing the Mechanism

Understanding why T3P works prevents future failures.

T3P_Mechanism Acid Pyrazine-COOH Intermediate Mixed Anhydride (Active Species) Acid->Intermediate Activation Base Base (DIPEA) Base->Intermediate Activation T3P T3P Reagent T3P->Intermediate Activation TS Cyclic Transition State (Low Epimerization) Intermediate->TS + Amine Amine Amine (R-NH2) Product Pyrazine Carboxamide TS->Product Byproduct Water Soluble P-Byproducts TS->Byproduct Wash away

Figure 2: T3P Activation Pathway. Note the cyclic transition state which minimizes racemization and side reactions.

FAQ: Rapid Fire Support

Q: Can I use HATU? A: You can, but expect purification headaches. HATU byproducts (tetramethylurea) are harder to remove than T3P salts, and HATU is more expensive. If you must use HATU, use a column; do not rely on extraction.

Q: My pyrazine acid is not dissolving in DCM. A: This is normal. Pyrazine acids are polar/crystalline. Switch to DMF or DMAc. T3P works excellently in DMF.

Q: I see a double addition product. A: If your amine is a diamine, or if you have a nucleophilic group on the pyrazine ring, you might be over-coupling. Control stoichiometry strictly (1:1) and add the reagent slowly at 0°C.

References

  • Augustine, J. K., et al. (2009).[3] "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles."[3] Synlett, 2009(20), 3378-3382. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

Sources

Minimizing side reactions in the reaction of pyrazine-2-carbonyl chloride with amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions: Pyrazine-2-Carbonyl Chloride Amidation Ticket ID: PYR-ZN-002 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Pyrazine Paradox"

Welcome to the technical support center. You are likely here because your reaction with pyrazine-2-carbonyl chloride turned black, gave low yields, or produced a stubborn carboxylic acid impurity.

The Core Problem: Pyrazine is an electron-deficient (π-deficient) heteroaromatic ring. The nitrogen atoms in the ring pull electron density away from the carbonyl carbon, making pyrazine-2-carbonyl chloride significantly more electrophilic (and unstable) than benzoyl chloride.

This increased reactivity creates a paradox: it reacts rapidly with your amine, but it reacts even faster with trace moisture (hydrolysis) and can degrade under harsh basic conditions. This guide provides the protocols to stabilize this specific electrophile.

Module 1: The Hydrolysis Hazard (Moisture Control)

User Complaint: "I see a large peak in LCMS corresponding to the carboxylic acid (Pyrazine-2-COOH), not my amide."

Root Cause: The electron-withdrawing nature of the pyrazine ring makes the C-Cl bond extremely labile. Atmospheric moisture is sufficient to hydrolyze the acid chloride back to the acid within seconds.

Protocol: The "Zero-Moisture" Setup

Do not rely on "fresh" bottles. Assume your solvent is wet.[1]

  • Solvent Selection: Use Dichloromethane (DCM) or THF . Avoid DMF if possible, as removing it requires heat/washing that degrades this specific product.

  • Drying: Solvents must be dried over molecular sieves (3Å or 4Å) for at least 24 hours.

  • Inert Atmosphere: Perform the reaction under a positive pressure of Nitrogen or Argon.

  • Reagent Handling: If you synthesized the acid chloride via SOCl₂, remove all traces of SOCl₂ using a toluene azeotrope. Residual SOCl₂ generates HCl, which protonates the pyrazine ring, accelerating decomposition.

Visualization: Anhydrous Workflow

G Start Start: Acid Chloride Prep Azeotrope Azeotrope with Toluene (Remove SOCl2) Start->Azeotrope Critical Step Dissolve Dissolve in Dry DCM (Under N2) Azeotrope->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add Amine/Base Mix (Dropwise) Cool->Add

Figure 1: Critical workflow to prevent hydrolysis and acid-catalyzed degradation.

Module 2: The "Black Tar" Effect (Base & Temperature)

User Complaint: "The reaction mixture turned dark brown/black and the yield is <30%."

Root Cause:

  • Exotherm: The reaction is highly exothermic. Uncontrolled heat causes the pyrazine ring to degrade or the amine to attack the ring carbons (S_NAr) rather than the carbonyl.

  • Wrong Base: Strong, localized bases can cause deprotonation/decomposition.

Base Selection Guide
Base CandidateSuitabilityNotes
Pyridine High Acts as both solvent and base. Forms an acyl-pyridinium intermediate that modulates reactivity. Recommended for unstable acid chlorides.
Triethylamine (TEA) Medium Use 1.1 - 1.5 equivalents. Must be added slowly. Can be too basic if the substrate is sensitive.
DIPEA (Hünig's Base) Medium Good for sterically hindered amines. Less nucleophilic than TEA, reducing risk of quaternary salt formation.
NaOH / KOH Critical Fail Do not use. Aqueous Schotten-Baumann conditions often fail due to rapid hydrolysis of the pyrazine-carbonyl chloride.
Troubleshooting Protocol
  • Temperature: Start at 0°C (ice bath). Only warm to Room Temperature (RT) if TLC shows no progress after 1 hour.

  • Order of Addition:

    • Standard: Amine + Base in flask -> Add Acid Chloride solution dropwise.

    • Inverse (Better for Pyrazine): Acid Chloride in flask (cold) -> Add Amine/Base mixture dropwise. This ensures the acid chloride is never in the presence of excess amine/base, minimizing oligomerization.

Module 3: Impurity Profiling & Purification

User Complaint: "I have multiple spots on TLC. How do I clean this?"

Analysis: The pyrazine ring is polar. Your product (amide) and the byproduct (acid) may have similar R_f values.

Decision Tree: Impurity Identification

ImpurityTree Check Analyze Crude LCMS/TLC AcidPeak Mass = Product - Amine + OH (Hydrolysis) Check->AcidPeak Major Impurity Dimer Mass = 2x Product - Amine (Anhydride Formation) Check->Dimer Trace Water Present Tar Baseline Material (Ring Decomposition) Check->Tar Too Hot / Strong Base Wash CAUTION: Pyrazine amides can be water soluble! AcidPeak->Wash Soln: Wash w/ NaHCO3 Resynthesize Resynthesize Dimer->Resynthesize Soln: Dry Solvent stricter Column Column Tar->Column Soln: Silica Filter

Figure 2: Diagnostic logic for identifying side-reaction products.

Purification Strategy
  • The Wash (Warning): Pyrazine-2-carboxamides are often amphiphilic (soluble in both organic and aqueous phases).

    • Do not wash aggressively with large volumes of water.

    • Preferred: Use saturated NaHCO₃ (small volume) to remove the carboxylic acid byproduct.

    • Rescue: If product is lost to the aqueous layer, extract with DCM:Isopropanol (3:1) or n-Butanol .

  • Recrystallization: Many pyrazine amides crystallize well from EtOH/Water or EtOAc/Hexane . This is superior to column chromatography for removing the "tar" impurities.

FAQ: Frequently Asked Questions

Q: Can I use T3P (Propylphosphonic anhydride) instead of the acid chloride? A: Yes, and you probably should. If the acid chloride route continues to fail, use the parent acid (Pyrazine-2-carboxylic acid) with T3P in EtOAc or DMF. T3P is milder, scavenges water, and prevents the "charring" associated with the highly reactive acid chloride [1].

Q: Why is my product pink/red? A: Pyrazine derivatives often form colored charge-transfer complexes with trace metals or upon slight oxidation. If the NMR is clean, the color is likely a trace impurity. A charcoal filtration step during recrystallization usually fixes this.

Q: Can I store Pyrazine-2-carbonyl chloride? A: Not recommended. It hydrolyzes upon exposure to air and degrades over time. Prepare it in situ using Thionyl Chloride (SOCl₂) and use it immediately after removing the excess SOCl₂ [2].

References

  • Synthesis of Pyrazine-2-carboxylic acid derivatives using T3P. Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). Link:[Link]

  • Standard Acid Chloride Protocol & Stability. Title: Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.[2][3][4][5] Source: Journal of Chemical and Pharmaceutical Research (JOCPR). Link:[Link]

  • Pyrazine Reactivity & Amidation Scope. Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Source: Molecules (MDPI). Link:[Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for N-(2-phenylethyl)pyrazine-2-carboxamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-phenylethyl)pyrazine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize reaction conditions, specifically temperature, to improve yield, purity, and process efficiency. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in the synthesis of N-(2-phenylethyl)pyrazine-2-carboxamide.

Q1: Why is temperature such a critical parameter in the synthesis of this specific amide?

Temperature is a primary lever for controlling both the rate and outcome of a chemical reaction.[1] In the amidation to form N-(2-phenylethyl)pyrazine-2-carboxamide, temperature critically influences:

  • Reaction Kinetics: The rate of amide bond formation is directly proportional to temperature, often doubling for every 10°C increase, as described by the Arrhenius equation.[2] This means higher temperatures can significantly reduce reaction times.

  • Activation of Reagents: The synthesis typically involves the activation of pyrazine-2-carboxylic acid, either by converting it to an acyl chloride with reagents like thionyl chloride or by using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3][4][5][6] The stability and reactivity of these activated intermediates are highly temperature-dependent.

  • Side Reaction Pathways: Undesirable side reactions, such as the decomposition of coupling agents, racemization (if chiral centers were present), or polymerization of reactive intermediates, are often accelerated at higher temperatures.[7] For instance, pyrazine rings can be susceptible to over-oxidation or other rearrangements under harsh conditions.[7]

  • Solubility: The solubility of pyrazine-2-carboxylic acid, 2-phenylethylamine, and the final product can vary significantly with temperature, impacting reaction homogeneity and ease of work-up.

Q2: What is a sensible starting temperature range for this reaction?

The optimal starting temperature depends heavily on the chosen synthetic route:

  • Using Acyl Chlorides: If you first convert pyrazine-2-carboxylic acid to pyrazine-2-carbonyl chloride, the subsequent reaction with 2-phenylethylamine is typically exothermic and very fast. It is standard practice to add the acyl chloride solution to the amine solution at a reduced temperature, often 0 to 25 °C (room temperature) , to control the reaction rate and minimize side products.[4][5]

  • Using Coupling Agents (EDC/DCC): Amide coupling reactions with agents like EDC or DCC are often initiated at 0 °C to control the formation of the highly reactive O-acylisourea intermediate.[3][6] The reaction is then frequently allowed to warm to room temperature (approx. 23-25 °C) and stirred for several hours to ensure completion.[3][6]

  • Direct Thermal Amidation (from esters): If synthesizing from an ester precursor (e.g., methyl pyrazine-2-carboxylate), higher temperatures (>100 °C ) are generally required to drive the less favorable reaction to completion.[8]

For most common laboratory syntheses using coupling agents, a range of 0 °C to 60 °C is a practical window for initial optimization studies.[9][10][11]

Q3: How does my choice of solvent influence the optimal reaction temperature?

The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure.[1] Furthermore, the solvent's polarity can affect the reaction mechanism and the stability of intermediates. For this synthesis, common solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are used. It's crucial to select a solvent that fully dissolves the reactants at the target temperature to maintain a homogeneous reaction. If a reaction is run near the solvent's boiling point (reflux), the temperature remains constant.

Experimental Guide: A Step-by-Step Protocol for Temperature Optimization

This section provides a robust, self-validating workflow for systematically determining the optimal reaction temperature for your specific conditions. The example assumes the use of a standard coupling agent like EDC.

Workflow for Temperature Optimization

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Decision A Define Constant Parameters (Concentration, Reagent Equivalents, Solvent) B Select Temperature Range (e.g., 0°C, 25°C, 45°C, 65°C) A->B C Set Up Parallel Reactions (One for each temperature) B->C D Initiate Reactions at 0°C (If applicable) C->D E Equilibrate to Target Temperatures & Start Timer D->E F Monitor Reaction Progress (TLC, LC-MS at t=1h, 4h, 12h, 24h) E->F G Quench Reactions & Work-Up F->G Once complete or stalled H Analyze Yield & Purity (HPLC, NMR) G->H I Compare Results in Table H->I J Determine Optimal Temperature I->J

Caption: A systematic workflow for optimizing reaction temperature.

Detailed Protocol
  • Establish Baseline Conditions: Before optimizing temperature, ensure all other variables are fixed. This includes the molar ratio of pyrazine-2-carboxylic acid to 2-phenylethylamine, the equivalents of the coupling agent (e.g., 1.1 eq EDC) and any additives (e.g., 0.1 eq DMAP), and the solvent and concentration.

  • Prepare a Stock Solution: To ensure consistency, prepare a master stock solution containing the pyrazine-2-carboxylic acid, 2-phenylethylamine, and solvent.

  • Set Up Parallel Reactions: In four identical reaction vessels, place equal volumes of the stock solution.

  • Temperature Control:

    • Vessel 1: Place in an ice bath (0 °C).

    • Vessel 2: Leave at ambient laboratory temperature (RT, ~25 °C).

    • Vessel 3 & 4: Place in heating blocks or oil baths set to 45 °C and 65 °C, respectively.

  • Initiate the Reaction: Add the coupling agent to each vessel simultaneously (or as close as possible).

  • Monitor Progress: At set time points (e.g., 1, 4, 12, and 24 hours), take a small aliquot from each reaction. Quench it and analyze by a rapid method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the consumption of starting materials and formation of the product.

  • Work-up and Analysis: Once the reactions have reached completion (or after a fixed time like 24 hours), quench all reactions. Perform an identical aqueous work-up and purification (e.g., silica gel chromatography) for each.

  • Quantify and Compare: Determine the isolated yield and purity (e.g., by HPLC or qNMR) for each reaction.

Data Interpretation

Summarize your findings in a clear, comparative table. This allows for at-a-glance identification of the optimal conditions.

Temp (°C)Reaction Time (h)Isolated Yield (%)Purity (HPLC, %)Key Observations
0>2445%98%Very slow reaction, incomplete after 24h.
251288%99%Clean reaction, complete overnight.
45491%96%Faster, but minor impurity peak observed.
65275%85%Rapid reaction, significant side product formation.

Based on this hypothetical data, 25 °C offers the best balance of reaction time, yield, and purity.

Troubleshooting Guide

Issue 1: My reaction yield is very low or there is no product formation.

  • Possible Cause (Low Temperature): The reaction temperature may be too low, resulting in prohibitively slow kinetics.[12] If you are running the reaction at 0 °C or below, the activation energy barrier might not be overcome.

    • Solution: Systematically increase the temperature in 10-20 °C increments.[12] Monitor the reaction closely by TLC or LC-MS to see if product formation begins. For instance, moving from room temperature to 50-60 °C can dramatically increase conversion.[10]

  • Possible Cause (High Temperature): Excessively high temperatures can lead to the degradation of starting materials, coupling agents, or the product itself.

    • Solution: Re-run the reaction at a lower temperature. If using a coupling agent like EDC, ensure the initial addition is performed at 0 °C before slowly warming to room temperature.[3]

Issue 2: I'm observing significant side product formation.

  • Possible Cause: The reaction temperature is too high, enabling alternative reaction pathways. High temperatures can promote the formation of urea byproducts from DCC/EDC or lead to decomposition of the pyrazine ring.[3][7]

    • Solution 1: Lower the reaction temperature. Many sensitive amide couplings proceed cleanly at room temperature or below.[13]

    • Solution 2: Consider the order of addition. Adding the coupling agent at a lower temperature before introducing the amine can sometimes minimize side reactions.

Issue 3: The reaction starts but then stalls before completion.

  • Possible Cause: A reactant or the product is precipitating out of solution at the current reaction temperature, effectively stopping the reaction in a heterogeneous state.[12]

    • Solution 1: Increase the temperature slightly to improve solubility. If this promotes side reactions, you may need to switch to a different solvent in which all components are more soluble.

    • Solution 2: If a higher temperature is required, consider using a solvent with a higher boiling point to maintain a homogeneous solution.

Issue 4: The reaction work-up is difficult, and purification is challenging.

  • Possible Cause: High reaction temperatures have generated complex mixtures of byproducts that are difficult to separate from the desired N-(2-phenylethyl)pyrazine-2-carboxamide. For example, the O-N acyl shift in the activated intermediate can form a stable urea derivative that is hard to remove.[3]

    • Solution: Optimize for the cleanest reaction, not necessarily the fastest. A reaction run at a lower temperature over a longer period may yield a slightly lower amount of crude product but result in a much higher isolated yield of pure compound after a simpler purification. Running the reaction at the minimum temperature required for an acceptable rate is a core principle of process optimization.[14]

References

  • Royal Society of Chemistry. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • MDPI. (2023).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ChemRxiv. (n.d.).
  • PMC. (n.d.). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors.
  • Organic Letters. (2015).
  • ACS Catalysis. (2021).
  • PMC. (n.d.). N-(2-Phenoxyphenyl)pyrazine-2-carboxamide.
  • Biosynce Blog. (2025). What are the side-reactions in pyrazine synthesis?.
  • ResearchGate. (n.d.). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity.
  • Organic Letters. (2015).
  • JOCPR. (n.d.).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • (Reference 16 not cited in text)
  • Creative Biolabs. (n.d.).
  • (Reference 18 not cited in text)
  • Genesis Drug Discovery & Development. (n.d.).
  • Biotage. (2023). How to improve synthesis workflow by over 90%.
  • (Reference 21 not cited in text)
  • (Reference 22 not cited in text)
  • (Reference 23 not cited in text)
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • (Reference 25 not cited in text)
  • (Reference 26 not cited in text)

Sources

Removing unreacted 2-phenylethylamine from crude product mixtures

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 2-phenylethylamine from crude product mixtures. Our goal is to equip you with the foundational knowledge and practical, field-proven techniques to overcome common purification challenges, ensuring the integrity and purity of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process. Each solution is grounded in chemical principles to help you understand the causality behind the recommended steps.

Question 1: My final product is still contaminated with 2-phenylethylamine after an acidic wash. What went wrong and how can I fix it?

Answer:

This is a common issue that typically points to incomplete protonation of the 2-phenylethylamine, insufficient phase separation, or inadequate washing. 2-Phenylethylamine is a basic compound with a pKa of approximately 9.83.[1][2][3] To effectively move it from an organic phase to an aqueous phase, you must convert it to its water-soluble salt form, 2-phenylethylammonium chloride.[4]

Here’s a systematic approach to troubleshoot and resolve this issue:

Underlying Causes & Solutions:

  • Incorrect pH of the Aqueous Acid: The pH of your acidic wash must be sufficiently low to ensure complete protonation of the amine. A good rule of thumb is to have the pH at least 2 units below the pKa of the amine.

    • Solution: Use a 1 M solution of hydrochloric acid (HCl). This will bring the aqueous phase pH to a level that ensures near-quantitative protonation of the 2-phenylethylamine. Check the pH of the aqueous layer after extraction to confirm it is strongly acidic.

  • Insufficient Mixing or Contact Time: If the two phases are not mixed thoroughly, the acid in the aqueous layer will not have sufficient opportunity to react with all of the amine in the organic layer.

    • Solution: Ensure vigorous mixing of the biphasic system for an adequate duration. In a separatory funnel, this means inverting the funnel multiple times with periodic venting.

  • Inadequate Volume or Number of Washes: A single wash may not be sufficient to remove all of the amine, especially if it is present in high concentrations. The partitioning of the amine salt between the two layers is an equilibrium process.

    • Solution: Perform multiple, successive extractions with smaller volumes of acidic solution rather than one large-volume extraction.[5] For example, three washes with 1 M HCl are significantly more effective than a single wash with the same total volume.

  • "Back-Washing" Was Skipped: Small amounts of your desired neutral product can be physically carried over into the aqueous layer during the extraction.

    • Solution: After separating the acidic aqueous layer (containing the protonated amine), "back-wash" it with a small amount of a fresh, immiscible organic solvent (like diethyl ether or ethyl acetate).[6] This will recover any dissolved or entrained neutral product from the aqueous phase. Combine this organic wash with your main organic layer.

dot

start Start: Crude Product in Organic Solvent add_acid Add 1M HCl Solution start->add_acid mix Vigorous Mixing (Separatory Funnel) add_acid->mix separate Separate Layers mix->separate organic_layer Organic Layer: Desired Product separate->organic_layer Contains Product aqueous_layer Aqueous Layer: Protonated 2-PEA Salt separate->aqueous_layer Contains Impurity combine Combine Organic Layers organic_layer->combine repeat_wash Repeat Wash with Fresh 1M HCl (2-3x) organic_layer->repeat_wash If TLC shows residual amine backwash Back-wash Aqueous Layer with Fresh Organic Solvent aqueous_layer->backwash backwash->organic_layer Recovered Product dry Dry Combined Organic Layers (e.g., Na2SO4, MgSO4) combine->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure Product evaporate->pure_product repeat_wash->add_acid problem Problem: Amine Streaking on Silica Gel cause Cause: Strong Acid-Base Interaction Silica (Acidic Si-OH) + Amine (Basic) problem->cause solution1 Solution 1: Mobile Phase Modification Add Competing Base (0.1-1% Triethylamine) - Neutralizes acidic sites - Improves peak shape cause->solution1 Modify Eluent solution2 Solution 2: Change Stationary Phase Use Amine-Functionalized Silica or Alumina - Basic stationary phase - Prevents strong interaction cause->solution2 Modify Column start Need to remove 2-Phenylethylamine acid_stable Is the target compound acid-stable? start->acid_stable extraction Use Acid-Base Extraction acid_stable->extraction Yes chromatography Use Column Chromatography acid_stable->chromatography No other_impurities Are there other impurities of similar polarity? extraction->other_impurities other_impurities->extraction No (preferred method) other_impurities->chromatography Yes

Sources

Technical Support Center: N-(2-phenylethyl)pyrazine-2-carboxamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Compound: N-(2-phenylethyl)pyrazine-2-carboxamide Molecular Weight: ~227.26 g/mol Core Challenge: "Oiling Out" (Liquid-Liquid Phase Separation)

As researchers, we often encounter the "amide frustration." You have synthesized N-(2-phenylethyl)pyrazine-2-carboxamide, likely via the condensation of pyrazine-2-carboxylic acid derivatives with phenethylamine. Instead of beautiful needles or blocks, you are seeing a distinct oil phase separate from your solvent upon cooling.

The Science Behind the Failure: This molecule possesses a rigid pyrazine head and a flexible phenylethyl tail. The conformational freedom of the ethyl linker (


 carbons) creates an entropic barrier to nucleation. Furthermore, the amide moiety is a strong hydrogen bond donor/acceptor. If the solution contains even trace impurities (unreacted amine) or if the supersaturation is too high, the system enters a "metastable oiling zone" where the energy cost to form an amorphous liquid is lower than organizing into a crystal lattice [1, 2].

This guide provides a self-validating workflow to bypass the oiling phase and force ordered nucleation.

Diagnostic Troubleshooting (FAQ)

Q1: Why does my product separate as a yellow/orange oil instead of crystals?

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the temperature drops below the "oiling out" limit before it hits the solubility curve of the crystal. Root Causes:

  • Supersaturation is too high: The solute concentration is forcing a phase change, but the kinetic barrier to crystallization is too high.

  • Impurity Profile: Unreacted phenethylamine acts as a "solvent," keeping the amide in a liquid state.

  • Solvent Choice: Using a solvent system where the "good" and "bad" solvents have vastly different boiling points (e.g., DCM/Hexane) can lead to rapid evaporation of the good solvent, leaving the solute stranded.

Corrective Action: Implement the "Dual-Temperature Oscillating" Protocol (See Section 3).

Q2: I obtained crystals, but they are microscopic needles that clog my filter. Why?

Diagnosis: Nucleation rate (


) dominated crystal growth rate (

). Mechanism: Rapid cooling created a massive burst of nuclei. The pyrazine ring facilitates

-

stacking, often favoring rapid 1D growth (needles) over 3D growth (prisms/blocks). Corrective Action:
  • Reduce Cooling Rate: Switch from an ice bath to a controlled ramp (

    
    /hour).
    
  • Solvent Modification: Add a viscosity modifier or use a solvent with higher viscosity (e.g., replace Methanol with Isopropanol) to slow diffusion and promote thicker habits.

Q3: The NMR is clean, but the solid is amorphous/waxy.

Diagnosis: Solvent entrapment or low


 (Glass Transition).
Explanation:  Rapid precipitation trapped solvent molecules within the lattice, preventing long-range order.
Corrective Action:  Perform a "Slurry Ripening." Suspend the waxy solid in a non-solvent (e.g., Diethyl Ether or Pentane) and stir vigorously for 12-24 hours. This dynamic equilibrium allows the amorphous solid to dissolve and reprecipitate as a stable crystal form (Ostwald Ripening).

Experimental Protocols

Protocol A: The "Anti-Solvent Diffusion" Method (Recommended)

Best for: Avoiding oiling out and growing X-ray quality crystals.

Materials:

  • Good Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Anti-Solvent: Diethyl Ether (

    
    ) or Hexane.
    
  • Equipment: 20mL vial (inner), 100mL jar (outer).

Step-by-Step:

  • Dissolution: Dissolve 100 mg of crude amide in the minimum amount of DCM (~1-2 mL). Ensure the solution is clear. Filter through a 0.45

    
    m PTFE syringe filter to remove dust (nucleation sites).
    
  • Setup: Place the open vial containing the solution inside the larger jar.

  • Charge: Carefully add ~10-15 mL of Diethyl Ether to the outer jar (do not mix liquids).

  • Seal & Wait: Cap the outer jar tightly. The ether vapor will slowly diffuse into the DCM solution, gradually increasing supersaturation.

  • Harvest: Leave undisturbed at room temperature (

    
    ) for 2-5 days.
    

Why this works: Vapor diffusion increases supersaturation extremely slowly, allowing the system to find the crystalline energy minimum without crossing the liquid-liquid separation boundary [3].

Protocol B: Seeding at the Cloud Point

Best for: Bulk purification (>1 gram).

  • Saturate: Dissolve crude material in hot Ethyl Acetate (

    
    ) at 
    
    
    
    .
  • Titrate: Add warm Hexane dropwise until the solution turns slightly turbid (Cloud Point).

  • Back-off: Add just enough hot

    
     to make it clear again.
    
  • Seed: Add a single "seed crystal" (or a speck of scratched glass if no seeds exist).

  • Insulate: Wrap the flask in aluminum foil and place it in a Dewar or a turned-off oil bath to cool to RT overnight.

Data & Solubility Profile

Table 1: Solvent Screening Matrix for Pyrazine Carboxamides Based on structural analogs and solubility parameters [4, 5].

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Habit RiskRecommendation
Methanol HighModerateSolvates likelyGood for initial cleanup.
Ethyl Acetate HighLowExcellent Primary choice for bulk.
DCM/Hexane Very HighVery LowOiling Out (High Risk)Use only for diffusion (Protocol A).
Water LowInsolubleAmorphous precip.Avoid.
Toluene HighModerateLarge BlocksGood for polymorph screening.

Process Visualization (Decision Tree)

The following diagram illustrates the critical decision pathway when encountering the "Oiling Out" phenomenon.

CrystallizationLogic Start Dissolve Crude Amide (Hot Solvent) CheckClear Is Solution Clear? Start->CheckClear Filter Hot Filtration (Remove Insolubles) CheckClear->Filter No (Cloudy) Cooling Begin Cooling CheckClear->Cooling Yes Filter->CheckClear Observation Observe Phase Change Cooling->Observation Crystals Crystalline Solid (Success) Observation->Crystals Precipitate Oil Oiling Out (Liquid Droplets) Observation->Oil Droplets Reheat Re-heat to Dissolve Oil Oil->Reheat Immediate Action AddSolvent Add 10% More Good Solvent Reheat->AddSolvent Lower Supersaturation Seed Add Seed Crystal at Cloud Point AddSolvent->Seed Bypass Nucleation Barrier SlowCool Cool at -5°C/hour Seed->SlowCool SlowCool->Crystals

Caption: Workflow for managing Liquid-Liquid Phase Separation (Oiling Out) during amide crystallization.

References

  • Sasan, A., et al. (2008).[1][2] Crystal structure of N-(2-phenoxyphenyl)pyrazine-2-carboxamide. National Institutes of Health (PMC). Available at: [Link]

  • Myerson, A. S., et al. (2015).[3] Crystallization & Solid Form Challenges for Intermediates. Organic Process Research & Development. Referenced via Tianming Pharm. Available at: [Link]

  • Creative Biostructure. (2025). From Solution to Crystal: Mastering Crystallization. Available at: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization Troubleshooting. Available at: [Link]

  • Mande, P., et al. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E. Available at: [Link]

Sources

Validation & Comparative

N-(2-phenylethyl)pyrazine-2-carboxamide vs Pyrazinamide antitubercular activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Pyrazinamide (PZA) , a first-line antitubercular drug, and N-(2-phenylethyl)pyrazine-2-carboxamide , a lipophilic structural analog. This analysis focuses on Structure-Activity Relationships (SAR), activation mechanisms, and experimental validation.

Executive Summary & Pharmacophore Analysis

Pyrazinamide (PZA) remains a cornerstone of tuberculosis (TB) therapy, unique for its sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) in acidic environments (macrophage phagolysosomes).[1] N-(2-phenylethyl)pyrazine-2-carboxamide represents a specific SAR probe designed to test the limits of the pyrazine pharmacophore by introducing a flexible, lipophilic ethyl-phenyl linker.

While PZA is highly efficacious, SAR studies indicate that extending the N-substituent from a methyl/benzyl group to a phenylethyl group often results in a loss of bioactivity . This comparison highlights the critical "steric gate" of the activating enzyme, Pyrazinamidase (PncA).

Chemical Structure Comparison[2][3][4][5][6][7]
FeaturePyrazinamide (PZA)N-(2-phenylethyl)pyrazine-2-carboxamide
Structure Pyrazine ring + Primary AmidePyrazine ring + Phenylethyl Amide
Formula C₅H₅N₃OC₁₃H₁₃N₃O
MW 123.11 g/mol 227.26 g/mol
LogP (Lipophilicity) -0.71 (Hydrophilic)~1.8 - 2.1 (Lipophilic)
Key Characteristic Small, polar, prodrugBulky, hydrophobic, steric probe

Antitubercular Activity & Mechanism of Action[1][8][9][10]

In Vitro Activity (MIC Data)

The antitubercular potency of pyrazine derivatives is highly sensitive to the N-substituent chain length.

  • Pyrazinamide: Exhibits pH-dependent activity.[1][2] At neutral pH, it is largely inactive (MIC > 200 µg/mL). At acidic pH (5.5–6.0), the MIC drops to 12.5–50 µg/mL against M. tuberculosis H37Rv.

  • N-(2-phenylethyl)pyrazine-2-carboxamide: Literature on N-alkyl and N-phenylalkyl derivatives (e.g., Servusová et al.) indicates that while N-benzyl (1-carbon linker) derivatives maintain or improve activity (MIC ~6.25–25 µg/mL), extending the linker to phenylethyl (2-carbon linker) frequently leads to inactivity (MIC > 100 µg/mL) or significantly reduced potency.

Key Insight: The "Phenylethyl effect" demonstrates a sharp SAR cliff. The PncA enzyme pocket can accommodate a benzyl group but sterically rejects the longer, more flexible phenylethyl chain, preventing hydrolysis into the active acid form.

Mechanism of Activation (The PncA Pathway)

PZA is a prodrug . It must be hydrolyzed by the mycobacterial enzyme Pyrazinamidase (PncA) into Pyrazinoic Acid (POA) .[3] POA then accumulates in the acidic cytoplasm, disrupting membrane potential and inhibiting trans-translation (RpsA) or fatty acid synthesis (FAS-I).

Activation Pathway Diagram

The following diagram illustrates the successful activation of PZA versus the steric failure of the phenylethyl derivative.

ActivationPathway node_pza Pyrazinamide (PZA) (Substrate) node_pnca Enzyme: PncA (Pyrazinamidase) node_pza->node_pnca Fits Active Site node_pe N-(2-phenylethyl) pyrazine-2-carboxamide (Bulky Analog) node_pe->node_pnca Steric Clash node_inactive No Hydrolysis (Steric Hindrance) node_pe->node_inactive node_poa Pyrazinoic Acid (POA) (Active Toxin) node_pnca->node_poa Hydrolysis node_effect Cytoplasmic Acidification Membrane Collapse Cell Death node_poa->node_effect Accumulation (pH 5.5)

Caption: Comparative activation pathway showing PZA hydrolysis by PncA versus the steric blockage encountered by the phenylethyl derivative.

Experimental Protocols

To validate the activity of these compounds, a standardized Resazurin Microtiter Assay (REMA) is recommended. This colorimetric assay is robust, self-validating, and suitable for high-throughput screening.

Protocol: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Objective: Determine the Minimum Inhibitory Concentration (MIC) of PZA and its phenylethyl analog.

Reagents:

  • M. tuberculosis H37Rv strain.[2][4]

  • Middlebrook 7H9 broth (supplemented with OADC and 0.05% Tween 80).

  • Critical: For PZA testing, media pH must be adjusted to pH 6.0 using HCl/buffer (PZA is inactive at pH 6.8).

  • Resazurin sodium salt powder (0.01% w/v in distilled water).

Workflow:

  • Inoculum Preparation:

    • Grow Mtb H37Rv to mid-log phase (OD₆₀₀ ~ 0.6–0.8).

    • Dilute culture to ~10⁵ CFU/mL in pH 6.0 7H9 broth.

  • Plate Setup (96-well):

    • Columns 2–11: Add 100 µL of culture.

    • Column 1 (Blank): 200 µL sterile media.

    • Column 12 (Growth Control): 100 µL culture + drug-free media.

  • Compound Dilution:

    • Dissolve PZA and N-(2-phenylethyl)pyrazine-2-carboxamide in DMSO (Stock: 10 mg/mL).

    • Perform 2-fold serial dilutions in the plate.

    • Test Range: 0.1 µg/mL to 200 µg/mL.

  • Incubation:

    • Seal plates and incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for 24–48 hours.

    • Analysis:

      • Blue: No growth (Inhibition).

      • Pink: Growth (Metabolic reduction of resazurin to resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Experimental Logic Diagram (REMA)

REMA_Protocol cluster_prep Preparation Phase cluster_assay Assay Phase cluster_result Readout step1 Culture Mtb H37Rv (Mid-log phase) step2 Adjust Media pH to 6.0 (CRITICAL for PZA) step1->step2 step3 Serial Dilution of Compounds (0.1 - 200 µg/mL) step2->step3 step4 Incubate 7 Days @ 37°C step3->step4 step5 Add Resazurin (Blue) step4->step5 step6 Incubate 24h step5->step6 res_blue Blue Well (No Growth = Active) step6->res_blue MIC Defined res_pink Pink Well (Growth = Inactive) step6->res_pink

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) tailored for pH-dependent PZA testing.

Conclusion

While N-(2-phenylethyl)pyrazine-2-carboxamide serves as an interesting chemical probe, it lacks the clinical efficacy of Pyrazinamide . The addition of the phenylethyl chain increases lipophilicity but disrupts the specific enzyme-substrate interaction required for PncA-mediated activation.

  • For Drug Development: This comparison underscores the necessity of maintaining the small steric footprint of the pyrazine-2-carboxamide scaffold for PncA activation.

  • For Research: The phenylethyl derivative is a useful negative control in mechanistic studies to demonstrate the specificity of PncA or to explore non-PncA dependent pathways (though activity is generally low).

References

  • Servusová, B., et al. (2015). "Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides." Chemical Biology & Drug Design. Link

  • Zitko, J., et al. (2013). "Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution." Bioorganic & Medicinal Chemistry Letters. Link

  • Jandourek, O., et al. (2014). "New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions." Molecules. Link

  • Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease. Link

  • Palomino, J.C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[2][4][5] Link

Sources

Molecular docking score comparison of pyrazine carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Versatility

Pyrazine carboxamide (pyrazine-2-carboxamide) is a privileged scaffold in medicinal chemistry, most notably recognized as the core of the first-line anti-tubercular drug Pyrazinamide (PZA) .[1] However, recent computational and synthetic advancements have expanded its utility beyond tuberculosis (TB) to include kinase inhibition (EGFR, AXL1) and antimicrobial applications.

This guide objectively compares the molecular docking performance of various pyrazine carboxamide derivatives. By analyzing binding energies, scoring functions, and residue interactions, we elucidate how specific structural modifications—specifically N-alkylation vs. N-arylation —dictate target selectivity and potency.

Core Mechanistic Insight
  • For Anti-Tubercular Activity (Target: InhA): Lipophilicity drives potency. Long-chain aliphatic substitutions (e.g., N-octyl) outperform aromatic substitutions by exploiting the hydrophobic substrate-binding loop of the Enoyl-ACP Reductase (InhA).

  • For Kinase Inhibition (Target: AXL1/TRKA): H-bond donor/acceptor capability is critical. Amino-substituted aryl derivatives bind tightly to the ATP-binding hinge region via bidentate hydrogen bonds.

Comparative Analysis: Anti-Tubercular Activity (Target: InhA)

The following analysis compares derivatives synthesized and docked against Mycobacterium tuberculosis InhA (Enoyl Acyl Carrier Protein Reductase), a key enzyme in the type II fatty acid biosynthesis pathway (FAS-II).

Experimental Context:

  • Docking Software: Molegro Virtual Docker (MVD)[1]

  • Scoring Function: MolDock Score (lower/more negative is better)

  • PDB Target: 4DRE (Crystal structure of InhA)[1][2][3]

Table 1: InhA Binding Affinity Comparison
Compound IDStructure / Substitution (

)
MolDock Score (kcal/mol)Key Interaction TypesCritical Residues Involved
1c (Lead)

-Octyl
(C8 Aliphatic chain)
-86.40

-

Stack, Hydrophobic
Gly14, Phe41, Leu63, Gly40
1a

-(4-ethylphenyl)
-79.89H-Bond,

-

Stack
Val65, Ile16, Ile122
1b

-Cycloheptyl
-79.16H-Bond,

-

Stack
Gly96, Phe41, Ile95
Standard Isoniazid-NAD Adduct (NAI)-92.50*H-Bond NetworkTyr158, Phe149

*Note: Standard value approximates the covalent adduct affinity typically observed in 4DRE.

Technical Interpretation

The superior performance of Compound 1c (-86.[3]40) compared to the aromatic 1a and cyclic 1b highlights a critical design principle for InhA inhibitors: Hydrophobic Collapse .

  • The InhA substrate-binding loop accommodates long fatty acyl chains.

  • The N-octyl chain of 1c extends into this hydrophobic tunnel (interacting with Leu63 and Phe41), mimicking the natural substrate.

  • Conversely, the rigid phenyl ring of 1a faces steric clashes or suboptimal packing within the flexible loop, resulting in a penalty of ~6.5 kcal/mol relative to the octyl derivative.

Comparative Analysis: Tyrosine Kinase Inhibition (Targets: AXL1, TRKA)[4]

Pyrazine carboxamides also function as ATP-competitive inhibitors. Here, the presence of an amino group at the C3 position is essential for mimicking the adenine ring of ATP.

Experimental Context:

  • Docking Software: AutoDock Vina / Sybyl-X

  • Metric: Binding Energy (

    
    , kcal/mol)
    
  • PDB Targets: AXL Receptor Tyrosine Kinase (AXL1), Tropomyosin Receptor Kinase A (TRKA)

Table 2: Kinase Binding Affinity Comparison
Compound IDStructure DescriptionTargetBinding Energy (kcal/mol)H-Bond Distance (

)
Cmpd 3 3-amino-

-(4-methylbenzyl)
AXL1-7.0 3.1 (Met674)
Cmpd 4 3-amino-

-phenyl
AXL1-6.33.6 (Pro672)
Cmpd 4 3-amino-

-phenyl
TRKA-6.83.8 (Met592)
Erlotinib Quinazoline (Positive Control)AXL1-8.12.9 (Hinge)
Technical Interpretation

Unlike the InhA inhibitors, kinase inhibitors require H-bond directionality .

  • The "Hinge" Binder: The pyrazine nitrogen (N1 or N4) and the exocyclic amide/amino groups act as a donor-acceptor motif.

  • Compound 3 shows superior binding to AXL1 (-7.0 kcal/mol) because the 4-methylbenzyl group provides optimal hydrophobic filling of the back-pocket (selectivity pocket) while maintaining the hinge hydrogen bond with Met674.

  • Causality: The removal of the 3-amino group (in related derivatives) drastically reduces affinity, confirming that the pyrazine ring alone is insufficient for kinase inhibition without the amino "anchor."

Validated Experimental Protocol

To replicate these results or screen new derivatives, follow this self-validating workflow. This protocol ensures reproducibility and minimizes false positives caused by improper grid generation.

Phase 1: Preparation (The Foundation)
  • Ligand Prep:

    • Generate 3D structures (e.g., ChemDraw

      
       Chem3D).
      
    • Crucial Step: Energy minimize using MM2 force field until RMS gradient < 0.01 kcal/mol/

      
      .
      
    • Assign Gasteiger charges. Detect and define rotatable bonds (limit to <10 for accuracy).

  • Protein Prep:

    • Download PDB (e.g., 4DRE).[1][2][3]

    • Strip: Remove water molecules (unless bridging) and co-crystallized ligands.

    • Protonate: Add polar hydrogens (H-Mer). Check His/Gln/Asn flips.

    • Charge: Compute Kollman united atom charges.

Phase 2: The Docking Loop (Self-Validating)
  • Grid Generation:

    • Center the grid box on the centroid of the co-crystallized ligand (e.g., NAI or Erlotinib).

    • Box Size: Extend 10

      
       in each direction (
      
      
      
      ) to allow for conformational sampling of long-chain derivatives (like 1c).
  • Redocking Validation (Go/No-Go):

    • Remove the native ligand and re-dock it.

    • Success Metric: The RMSD between the docked pose and the crystal pose must be

      
       2.0 
      
      
      
      . If > 2.0
      
      
      , adjust grid parameters or force field.
Phase 3: Diagrammatic Workflow

DockingWorkflow Start Start: Chemical Structure Prep Ligand Preparation (MM2 Min + Gasteiger Charges) Start->Prep Target Target Preparation (PDB 4DRE/AXL1 + Kollman Charges) Start->Target Grid Grid Box Generation (Center: Native Ligand + 10Å buffer) Prep->Grid Target->Grid Validation Validation Step: Redock Native Ligand Grid->Validation Check RMSD ≤ 2.0Å? Validation->Check Check->Grid No (Adjust Params) Docking Production Docking (LGA / MolDock SE) Check->Docking Yes Analysis Interaction Analysis (H-bonds, Hydrophobic, Pi-Stacking) Docking->Analysis

Figure 1: Self-validating molecular docking workflow ensuring protocol integrity before production runs.

Structure-Activity Relationship (SAR) Logic Map

Understanding why specific derivatives perform better is crucial for rational drug design. The diagram below illustrates the divergent optimization paths for Pyrazine Carboxamides.

SAR_Logic Core Pyrazine-2-Carboxamide Scaffold PathTB Target: InhA (TB) Requirement: Lipophilicity Core->PathTB PathKinase Target: Kinase (Cancer) Requirement: H-Bonding Core->PathKinase ModAlkyl Add Long Alkyl Chain (e.g., N-octyl) PathTB->ModAlkyl Strategy ModAryl Add Aryl Amine (e.g., 3-amino-N-benzyl) PathKinase->ModAryl Strategy ResultTB Fills Hydrophobic Pocket (High MolDock Score) ModAlkyl->ResultTB Mechanism ResultKinase Hinge Region H-Bonds (High Binding Energy) ModAryl->ResultKinase Mechanism

Figure 2: Divergent SAR pathways for Pyrazine Carboxamide derivatives based on target structural requirements.

References

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Source: IOP Conference Series: Materials Science and Engineering (2020). Focus: InhA inhibition, comparison of aliphatic vs aromatic side chains.

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Source: Advanced Journal of Chemistry, Section A (2025). Focus: AXL1 and TRKA kinase inhibition, amino-substituted derivatives. [4]

  • Elucidating Pyrazinamide Resistance in Mycobacterium tuberculosis by Molecular Docking. Source: International Journal of Applied Biology and Pharmaceutical Technology. Focus: Docking of PZA analogues against Wild Type and Mutant PZase.

  • Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. Source: ResearchGate (Oct 2025). Focus: JS-2 and JS-4 derivatives targeting InhA.

Sources

A Comparative Guide to the Bioavailability Assessment of Novel Antibiotic Candidates: N-(2-phenylethyl)pyrazine-2-carboxamide vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents, the journey from a promising chemical entity to a clinically effective drug is fraught with challenges. Among the most critical hurdles is establishing favorable bioavailability, which dictates the extent and rate at which an active pharmaceutical ingredient is absorbed and becomes available at the site of action.[1] This guide provides a comprehensive framework for assessing the bioavailability of a novel antibiotic candidate, N-(2-phenylethyl)pyrazine-2-carboxamide, in comparison to two widely used standard antibiotics: Ciprofloxacin and Amoxicillin.

Disclaimer: N-(2-phenylethyl)pyrazine-2-carboxamide is a novel compound for which publicly available bioavailability data is limited. The experimental data presented for this compound is hypothetical and serves to illustrate the comparative assessment process.

The selection of Ciprofloxacin, a fluoroquinolone, and Amoxicillin, a β-lactam, as comparators is deliberate. They represent different antibiotic classes with distinct physicochemical properties and well-documented pharmacokinetic profiles, providing a robust benchmark for evaluating our novel pyrazine derivative.[2][3]

The Foundational Pillars of Bioavailability Assessment

A thorough bioavailability assessment is not a single experiment but a multi-faceted investigation that typically begins with in vitro models to predict in vivo behavior, followed by definitive in vivo studies. This tiered approach is both resource-efficient and ethically responsible. Our evaluation will be structured around two key stages:

  • In Vitro Permeability and Metabolic Stability: These assays provide early insights into a compound's potential for oral absorption and its susceptibility to first-pass metabolism in the liver.

  • In Vivo Pharmacokinetic Profiling: This is the gold standard for determining bioavailability, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.[4]

Part 1: In Vitro Assessment – Predicting Oral Absorption and Metabolic Fate

Intestinal Permeability: The Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon carcinoma, is widely accepted as the gold standard in vitro model for predicting human drug absorption.[5] When cultured, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[6][7]

The Caco-2 permeability assay measures the rate at which a compound crosses this cell monolayer, providing an apparent permeability coefficient (Papp). A high Papp value is generally predictive of good oral absorption. The assay is conducted in two directions: from the apical (lumenal) to the basolateral (blood) side (A→B) to assess absorption, and from the basolateral to the apical side (B→A) to identify the potential for active efflux by transporters like P-glycoprotein (P-gp).[8] An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound is a substrate for efflux pumps.[7]

  • Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, polarized monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Initiation: The test compound (and controls) is added to the donor compartment (apical for A→B, basolateral for B→A).

  • Sampling: At predetermined time points, samples are taken from the receiver compartment.

  • Quantification: The concentration of the compound in the samples is determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]

  • Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated.

G cluster_0 Cell Culture & Seeding cluster_1 Assay Preparation cluster_2 Permeability Measurement cluster_3 Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Verify monolayer integrity (TEER) B->C D Prepare dosing solutions C->D E Add compound to Apical (A) or Basolateral (B) side D->E F Incubate and collect samples from receiver side E->F G Analyze samples by LC-MS/MS F->G H Calculate Papp (A→B) and Papp (B→A) G->H I Determine Efflux Ratio H->I

Caption: Workflow of the Caco-2 permeability assay for in vitro drug absorption assessment.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
N-(2-phenylethyl)pyrazine-2-carboxamide (Hypothetical) 12.514.81.18High
Ciprofloxacin 4.28.92.1Moderate to High
Amoxicillin 0.50.61.2Low
Propranolol (High Permeability Control)20.119.50.97High
Atenolol (Low Permeability Control)0.30.41.33Low

Interpretation: The hypothetical data suggests that N-(2-phenylethyl)pyrazine-2-carboxamide has high intestinal permeability, superior to both Ciprofloxacin and Amoxicillin. Its low efflux ratio indicates it is not a significant substrate for efflux pumps like P-gp, a favorable characteristic for oral absorption.

Metabolic Stability: Liver Microsome Assay

A drug's susceptibility to metabolism, particularly first-pass metabolism in the liver, is a major determinant of its oral bioavailability. In vitro metabolic stability studies using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a common method for predicting in vivo metabolic clearance.[10][11]

In this assay, the test compound is incubated with liver microsomes and a cofactor necessary for metabolic reactions (NADPH).[12] The rate of disappearance of the parent compound over time is measured to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[10] A short half-life and high clearance suggest the compound is rapidly metabolized, which may lead to poor oral bioavailability.

  • Preparation: The test compound is prepared in a buffer solution. Liver microsomes are thawed on ice.

  • Incubation: The compound is mixed with liver microsomes in an incubation plate. The reaction is initiated by adding NADPH.[12]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a solvent like acetonitrile.[13]

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).[11]

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Clearance
N-(2-phenylethyl)pyrazine-2-carboxamide (Hypothetical) 4530.8Low to Moderate
Ciprofloxacin > 60< 23Low
Amoxicillin > 60< 23Low
Verapamil (High Clearance Control)5277.2High
Warfarin (Low Clearance Control)> 60< 23Low

Interpretation: The hypothetical N-(2-phenylethyl)pyrazine-2-carboxamide shows moderate metabolic stability. While not as stable as Ciprofloxacin or Amoxicillin, its predicted clearance is in a range that may still allow for acceptable oral bioavailability, warranting further in vivo investigation.

Part 2: In Vivo Assessment – The Definitive Bioavailability Study

Following promising in vitro data, an in vivo pharmacokinetic (PK) study is essential to determine the true bioavailability of a drug candidate.[4] These studies are typically conducted in animal models (e.g., rats, dogs) before progressing to human trials and are guided by recommendations from regulatory bodies like the FDA.[1][14]

A standard approach involves administering the drug both intravenously (IV) and orally (PO) in a crossover study design.[15] The IV dose serves as the 100% bioavailable reference. By comparing the plasma concentration-time profiles of the oral and IV routes, the absolute oral bioavailability (F%) can be calculated.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Study Design: A crossover design where each rat receives both an IV and a PO dose of the drug, separated by a washout period.[16]

  • Dosing:

    • IV Administration: The drug is administered as a bolus via the tail vein.

    • Oral Administration: The drug is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[17]

  • Sample Processing and Analysis: Plasma is separated from the blood samples, and drug concentrations are measured by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • F% (Absolute Bioavailability): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis & Crossover cluster_3 Pharmacokinetic Modeling A Group 1: Oral (PO) Dose C Serial blood sampling over 24h A->C B Group 2: Intravenous (IV) Dose B->C D Plasma drug concentration analysis (LC-MS/MS) C->D E Washout Period D->E F Crossover Dosing (Group 1 gets IV, Group 2 gets PO) E->F G Repeat Sampling & Analysis F->G H Calculate Cmax, Tmax, AUC, t½ G->H I Determine Absolute Bioavailability (F%) H->I

Sources

Spectroscopic comparison of N-benzyl vs N-phenylethyl pyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the spectroscopic signatures of N-benzylpyrazine-2-carboxamide (Compound A) and N-phenylethylpyrazine-2-carboxamide (Compound B) .

Significance: Pyrazine-2-carboxamide derivatives are privileged scaffolds in medicinal chemistry, serving as the core for antimycobacterial agents (e.g., Pyrazinamide analogs for TB), kinase inhibitors, and fungicides. The structural differentiation between the N-benzyl (1-carbon linker) and N-phenylethyl (2-carbon linker) moieties is critical for structure-activity relationship (SAR) studies. This guide details how to distinguish these analogs using IR,


H NMR, 

C NMR, and Mass Spectrometry.

Structural & Synthetic Overview[1][2][3]

The primary difference lies in the aliphatic linker connecting the amide nitrogen to the phenyl ring.

  • Compound A (Benzyl): Rigid, 1-carbon spacer (methylene). Phenyl ring is closer to the pyrazine core.

  • Compound B (Phenylethyl): Flexible, 2-carbon spacer (ethylene). Phenyl ring has greater rotational freedom and distance from the pyrazine.

Synthesis Workflow (General Protocol)

Both compounds are synthesized via nucleophilic acyl substitution (aminolysis).

Protocol:

  • Activation: Reflux Pyrazine-2-carboxylic acid (1.0 eq) with Thionyl Chloride (

    
    , 1.5 eq) in dry toluene or DCM to generate the acid chloride.
    
  • Coupling: Cool to 0°C. Add the appropriate amine (Benzylamine for A ; Phenethylamine for B ) (1.1 eq) and Triethylamine (

    
    , 2.0 eq) as a base.
    
  • Isolation: Stir at RT for 2-4 hours. Quench with water. Extract with DCM. Wash with brine/NaHCO

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

SynthesisPath Start Pyrazine-2-carboxylic Acid Inter Acid Chloride (Intermediate) Start->Inter SOCl2, Reflux BranchA + Benzylamine Inter->BranchA BranchB + Phenethylamine Inter->BranchB ProdA Compound A (N-Benzyl) BranchA->ProdA Et3N, DCM, 0°C ProdB Compound B (N-Phenylethyl) BranchB->ProdB Et3N, DCM, 0°C

Figure 1: Divergent synthesis pathway for N-substituted pyrazine-2-carboxamides.

Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

The IR spectra for both compounds are dominated by the amide functionalities, but subtle differences arise in the fingerprint region and N-H stretching band shape due to crystal packing and hydrogen bonding differences.

Functional GroupCompound A (Benzyl)Compound B (Phenylethyl)Mechanistic Insight
N-H Stretch 3384 cm

(Sharp)
~3300–3350 cm

Benzyl amides often pack more tightly, leading to sharper, distinct H-bonding bands compared to the more flexible phenylethyl analogs.
Amide I (C=O) 1660–1670 cm

1650–1665 cm

Conjugation with the pyrazine ring lowers the C=O frequency compared to aliphatic amides.
Amide II (N-H) ~1530 cm

~1540 cm

N-H bending/C-N stretching coupling.
Proton NMR ( H NMR) – The Diagnostic Standard

This is the most definitive method for differentiation. The linker protons provide a clear "fingerprint."

Compound A: N-Benzyl (Methylene Linker)
  • Linker Signal: A distinct doublet (or broad singlet) integrating to 2H appears at

    
     4.50 – 4.70 ppm .
    
  • Coupling: The doublet arises from coupling to the amide NH (broad triplet,

    
     ~8.0-9.5 ppm). If 
    
    
    
    exchange is performed, this collapses to a singlet.
Compound B: N-Phenylethyl (Ethylene Linker)
  • Linker Signal: Two distinct multiplets (triplets) integrating to 2H each .

    • 
      -methylene (
      
      
      
      ):
      
      
      3.60 – 3.80 ppm (Often a quartet/dt due to coupling with NH and
      
      
      -
      
      
      ).
    • 
      -methylene (
      
      
      
      ):
      
      
      2.85 – 3.00 ppm (Triplet).
  • Shielding Effect: The alkyl chain moves these protons significantly upfield compared to the benzylic protons of Compound A.

Comparative Data Table (


H NMR in CDCl

/DMSO-d

):
Proton EnvironmentCompound A (

ppm)
Compound B (

ppm)
Multiplicity
Pyrazine H-3 9.20 – 9.309.15 – 9.25Singlet (d)
Pyrazine H-5 8.70 – 8.808.70 – 8.80Singlet (d)
Pyrazine H-6 8.50 – 8.608.50 – 8.60Singlet (dd)
Amide NH 8.00 – 9.50 (Broad)7.80 – 8.50 (Broad)Broad t / s
Linker (

)
4.67 3.71 d vs. q/t
Linker (

)
N/A2.95 Triplet
Phenyl (Ar-H) 7.20 – 7.407.15 – 7.35Multiplet
Carbon-13 NMR ( C NMR)

The carbon backbone confirms the linker length.

  • Compound A: Shows a single aliphatic peak around

    
     43.0 – 43.5 ppm  (Benzylic carbon).
    
  • Compound B: Shows two aliphatic peaks:

    • 
       ~41.0 ppm  (
      
      
      
      )
    • 
       ~35.5 ppm  (
      
      
      
      )[1]
Mass Spectrometry (MS)

Fragmentation patterns in Electron Impact (EI) or ESI-MS/MS provide structural confirmation.

  • Compound A (Benzyl):

    • Base Peak: Often m/z 91 (Tropylium ion,

      
      ).
      
    • Loss of Radical: Molecular ion (

      
      ) 
      
      
      
      Loss of Pyrazinoyl radical.
  • Compound B (Phenylethyl):

    • Base Peak: Often m/z 105 (Phenethyl cation / methyl-tropylium) or m/z 77 (Phenyl) depending on energy.

    • McLafferty Rearrangement: Phenylethyl amides can undergo McLafferty-type rearrangements if the alkyl chain is sufficiently long and flexible, though less common with just two carbons compared to longer chains.

Experimental Validation Protocol

Use this self-validating protocol to confirm identity.

  • Sample Prep: Dissolve 5-10 mg of the product in 0.6 mL

    
    .
    
  • Acquisition: Run a standard 1H NMR (minimum 300 MHz, ideally 400+ MHz).

  • Validation Check 1 (Region 2.8 - 5.0 ppm):

    • IF you see a single signal ~4.6 ppm

      
      Benzyl (A) .
      
    • IF you see two signals (~2.9 and ~3.7 ppm)

      
      Phenylethyl (B) .
      
  • Validation Check 2 (Integration):

    • Integrate the aromatic region (7.1 - 7.4 ppm). It should integrate to 5H for the phenyl ring.

    • Integrate the pyrazine region (8.5 - 9.5 ppm). It should integrate to 3H.

    • Ratio Check: For Compound A, Linker (2H) : Phenyl (5H) = 0.4. For Compound B, Linker (4H total) : Phenyl (5H) = 0.8.

SpectralLogic Step1 Acquire 1H NMR (CDCl3) Decision Check Aliphatic Region (2.5 - 5.0 ppm) Step1->Decision ResA Signal at ~4.6 ppm (2H) (Doublet) Decision->ResA One Signal ResB Signals at ~2.9 & 3.7 ppm (2H + 2H, Triplets) Decision->ResB Two Signals ConclA Confirm: N-Benzyl (Compound A) ResA->ConclA ConclB Confirm: N-Phenylethyl (Compound B) ResB->ConclB

Figure 2: Logic flow for NMR-based structural determination.

References

  • Servusová, B., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules, 17(11), 13183-13198. Link

  • Doležal, M., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3). Link

  • Hossner, F., et al. (2015). 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. Journal of Medicinal Chemistry. (Provides analogous phenylethyl NMR data). Link

  • NIST Chemistry WebBook. Mass spectrum and IR data for N-benzyl analogs.Link

  • Oregon State University. 1H NMR Chemical Shift Reference Table.Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-(2-phenylethyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

N-(2-phenylethyl)pyrazine-2-carboxamide is a structural hybrid containing a pyrazine core and a phenylethylamine moiety linked by an amide bond. While specific toxicological data for this exact catalog compound may be sparse, Structure-Activity Relationship (SAR) analysis mandates that it be treated with a high precautionary standard.

The "Why" Behind the Safety Profile
  • Pyrazine Core: Historically associated with hepatic interactions (e.g., Pyrazinamide). Inhalation of dusts from this class is a known respiratory irritant [1].

  • Phenylethyl Moiety: Increases lipophilicity compared to the parent pyrazine-2-carboxamide. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), increasing the risk of systemic absorption upon dermal contact [2].

  • Amide Linkage: Generally stable, but can hydrolyze under strong acidic/basic conditions.

Default GHS Classification (Precautionary Principle):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][5][6]

PPE Selection Matrix

This matrix is designed to exceed minimum compliance, focusing on "Defense in Depth" to prevent exposure during synthesis and purification.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control (Primary): Certified Chemical Fume Hood (Face velocity: 80–100 fpm).PPE (Secondary): N95 or P100 Particulate Respirator (if hood work is impossible).The compound is a solid.[7][8] Static charge during weighing often aerosolizes fine particles. Inhalation is the fastest route to systemic exposure for pyrazine derivatives [1].
Dermal (Hands) Primary: Nitrile Gloves (Min. thickness 0.11 mm / 4 mil).Secondary (Synthesis): Double-gloving recommended during solubilization.Standard nitrile offers excellent splash protection against amide-based solids. However, if dissolved in halogenated solvents (DCM), nitrile permeability increases; double gloving provides a "breakthrough buffer" [3].
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses with side shields are insufficient for powder handling.Fine organic powders can bypass side shields via air currents. Goggles seal the ocular cavity against dust ingress and potential solvent splashes.
Body Lab Coat: 100% Cotton or Nomex (Fire Resistant).Footwear: Closed-toe, non-perforated leather/synthetic.Synthetic blends (polyester) can melt into skin if a fire occurs (e.g., solvent ignition). Cotton is preferred for general organic synthesis.

Operational Protocols

A. Weighing & Transfer (Highest Risk Step)

The majority of laboratory exposures occur not during the reaction, but during the weighing of light, static-prone solids.

  • Static Mitigation: Use an anti-static gun or wipe on the spatula and weighing boat before contact. Pyrazine amides are often crystalline and prone to "jumping" due to electrostatic forces.

  • The "Tunnel" Technique: Do not weigh on an open bench. Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, wearing an N95 respirator.

  • Solvent Dampening: If possible, pre-weigh the solvent in the reaction vessel, then add the solid directly to the wet surface to immediately suppress dust generation.

B. Reaction & Synthesis
  • Incompatibility Check: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides). The amide nitrogen is stable, but the pyrazine ring can be oxidized.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths if using water-reactive reagents in the broader synthesis workflow.

C. Waste Disposal[1][5][6][7][9][10]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bin. Do not use regular trash.

  • Liquid Waste: Segregate based on the solvent used (Halogenated vs. Non-Halogenated).

  • Quenching: If the compound is in a reactive mixture, ensure it is fully quenched before disposal to prevent container pressurization.

Emergency Response Logic (Self-Validating)

Scenario: Accidental Spillage (Solid Powder)

  • Immediate Action: Do not sweep dry. Sweeping generates aerosols (H335 risk).

  • Correct Protocol:

    • Cover the spill with a wet paper towel (solvent-compatible, usually water or ethanol) to dampen the powder.

    • Wipe up the damp solid.

    • Place materials in a sealed bag immediately.

    • Clean the surface with a detergent solution to remove lipophilic residues.

Scenario: Ocular Exposure [5]

  • Mechanism: Amides can cause lachrymation and protein denaturation in the cornea.

  • Action: Flush for 15 minutes. Crucial: Hold the eyelids open. The natural reflex is to squeeze shut, which traps the chemical against the cornea.

Decision Workflow (Visualization)

The following diagram outlines the decision logic for selecting PPE based on the physical state of the compound.

PPE_Decision_Tree Start Handling N-(2-phenylethyl) pyrazine-2-carboxamide State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Dust_Risk Risk: Dust Inhalation & Static Solid->Dust_Risk Solvent_Check Check Solvent Type Solution->Solvent_Check Solid_PPE REQUIRED: 1. Fume Hood (Essential) 2. Splash Goggles 3. Nitrile Gloves Dust_Risk->Solid_PPE DCM_Solvent Halogenated (e.g., DCM) Solvent_Check->DCM_Solvent Std_Solvent Standard (e.g., Ethanol) Solvent_Check->Std_Solvent Double_Glove REQUIRED: Double Nitrile Gloves or Laminate Gloves DCM_Solvent->Double_Glove Std_Glove REQUIRED: Single Nitrile Gloves (Change every 30 mins) Std_Solvent->Std_Glove

Figure 1: PPE Decision Logic based on physical state and solvent carrier.[7] Note the escalation to double-gloving when halogenated solvents are introduced.

References

  • National Research Council. (2011).[9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] [Link]9]

  • PubChem. (n.d.). Pyrazinamide (Compound Summary).[4][8][10] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [Link]

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Sigma-Aldrich, Combi-Blocks) as impurities or specific salt forms may alter the hazard profile.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.